molecular formula C8H17ClN2O B1660035 N-methyl-2-(piperidin-4-yl)acetamide CAS No. 70724-80-0

N-methyl-2-(piperidin-4-yl)acetamide

Cat. No.: B1660035
CAS No.: 70724-80-0
M. Wt: 192.68
InChI Key: JBFGMCLJDVAIMG-UHFFFAOYSA-N
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Description

N-methyl-2-(piperidin-4-yl)acetamide is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . As a piperidine derivative, this acetamide is a valuable scaffold and intermediate in medicinal chemistry and pharmaceutical research. The piperidine ring is a common pharmacophore found in a wide range of bioactive molecules, making this compound a versatile building block for the synthesis of more complex structures. Researchers utilize this core to develop and explore novel compounds for scientific discovery. The compound must be handled by qualified professionals in a controlled laboratory setting. This compound is intended for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-piperidin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-9-8(11)6-7-2-4-10-5-3-7/h7,10H,2-6H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPZPQQZHSZMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70724-80-0
Record name N-methyl-2-(piperidin-4-yl)acetamide
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Foundational & Exploratory

Chemical structure and molecular weight of N-methyl-2-(piperidin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug development professionals. It prioritizes chemical logic, synthetic utility, and rigorous characterization standards.

Chemical Scaffold & Synthetic Intermediate for Medicinal Chemistry [1]

Executive Summary & Pharmacophore Utility

N-methyl-2-(piperidin-4-yl)acetamide (CAS: 70724-80-0) is a versatile secondary amine building block used extensively in the synthesis of bioactive small molecules.[1] Its structure features a 4-substituted piperidine ring linked via a methylene spacer to an N-methyl acetamide moiety.[1]

This compound serves as a critical "linker-pharmacophore" hybrid.[1] The piperidine nitrogen provides a reactive handle for diversification (e.g., reductive amination, arylation, or acylation), while the N-methyl acetamide tail often functions as a hydrogen bond donor/acceptor motif, capable of interacting with specific protein residues (e.g., backbone carbonyls or side-chain aspartates) in kinase or GPCR binding pockets.

Key Technical Specifications
PropertySpecification
IUPAC Name This compound
Molecular Formula C₈H₁₆N₂O
Molecular Weight 156.23 g/mol
Exact Mass 156.1263 Da
CAS Registry Number 70724-80-0
SMILES CNC(=O)CC1CCNCC1
InChI Key ARPZPQQZHSZMNS-UHFFFAOYSA-N
pKa (Predicted) ~10.8 (Piperidine NH), ~15 (Amide NH)
LogP -0.2 (Hydrophilic)

Chemical Structure & Molecular Geometry

The molecule consists of three distinct structural domains that define its reactivity and binding properties:

  • The Piperidine Core (Secondary Amine): A saturated six-membered ring in a chair conformation.[1] The nitrogen atom at position 1 is highly nucleophilic and basic, serving as the primary attachment point for elaborated drug scaffolds.

  • The Methylene Linker (C2 Spacer): A single -CH₂- unit connects the piperidine C4 position to the carbonyl carbon. This flexibility allows the amide group to orient itself within a binding pocket relative to the piperidine core.

  • The N-Methyl Acetamide (Cap): A planar amide bond.[1] The trans conformation of the amide (N-methyl trans to the carbonyl oxygen) is energetically favored, presenting the N-H bond for directional hydrogen bonding.

Molecular Weight Breakdown

The precise molecular weight is calculated based on standard atomic weights:

  • 8 Carbons:

    
    [1]
    
  • 16 Hydrogens:

    
    [1]
    
  • 2 Nitrogens:

    
    [1]
    
  • 1 Oxygen:

    
    [1]
    
  • Total MW: 156.229 g/mol [1]

Synthetic Methodology

For research and scale-up purposes, the synthesis of this compound typically employs a protection-deprotection strategy to ensure regioselectivity.[1] Direct reaction of 2-(piperidin-4-yl)acetic acid with methylamine would likely result in polymerization or self-coupling due to the competing nucleophilicity of the piperidine nitrogen.[1]

Protocol: Boc-Protection Route

This protocol ensures high purity by masking the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.[1]

Step 1: Amide Coupling

Reagents: 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid, Methylamine (THF solution or HCl salt), HATU (Coupling Agent), DIPEA (Base), DMF (Solvent).

  • Dissolve 2-(1-Boc-piperidin-4-yl)acetic acid (1.0 equiv) in anhydrous DMF.

  • Add DIPEA (3.0 equiv) and HATU (1.2 equiv).[2] Stir for 15 minutes to activate the carboxylate.

  • Add Methylamine (2.0 equiv). Stir at room temperature for 4–16 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ and brine. Dry organic layer (Na₂SO₄) and concentrate.[2]

  • Intermediate: tert-butyl 4-(2-(methylamino)-2-oxoethyl)piperidine-1-carboxylate.[1]

Step 2: Boc-Deprotection

Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.[1]

  • Dissolve the intermediate in DCM.[1][2]

  • Add TFA (20% v/v) or 4M HCl/Dioxane (5–10 equiv).

  • Stir at room temperature until LCMS indicates complete consumption of starting material (typically 1–2 hours).

  • Isolation: Concentrate in vacuo.

    • For HCl salt: Triturate with diethyl ether to yield a white solid.

    • For Free Base: Dissolve residue in MeOH, pass through a strong cation exchange (SCX) cartridge, wash with MeOH, and elute with 2M NH₃/MeOH.

Synthetic Pathway Diagram

The following diagram illustrates the chemical logic flow from starting material to the final salt form.

SynthesisPath Start Start: 2-(1-Boc-piperidin-4-yl) acetic acid Activation Activation: HATU / DIPEA Start->Activation DMF, RT Coupling Coupling: + Methylamine Activation->Coupling Intermediate Intermediate: Boc-Protected Amide Coupling->Intermediate Amide Bond Formation Deprotection Deprotection: HCl / Dioxane or TFA Intermediate->Deprotection Boc Removal Product Product: N-methyl-2-(piperidin-4-yl) acetamide (HCl Salt) Deprotection->Product Precipitation

Caption: Step-wise synthetic route utilizing Boc-protection strategy to prevent self-polymerization.

Analytical Characterization (QC)

To validate the identity and purity of the synthesized compound, a multi-modal analytical approach is required.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum (in DMSO-d₆ or D₂O) provides definitive structural proof.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Amide N-CH₃ 2.55 – 2.60Doublet (or Singlet)3HMethyl group on amide
Piperidine C2/C6 2.90 – 3.30Multiplet4HProtons adjacent to ring N
Piperidine C3/C5 1.10 – 1.80Multiplet4HRing methylene protons
Piperidine C4 1.80 – 2.00Multiplet1HMethine proton at branching point
Linker -CH₂- 2.00 – 2.10Doublet/Singlet2HAlpha to carbonyl
Amide NH 7.50 – 8.00Broad Singlet1HAmide proton (exchanges with D₂O)

Note: In the HCl salt form, the piperidine NH protons will appear as broad singlets downfield (δ 8.5–9.5 ppm).

Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Observed Ion: [M+H]⁺

  • Expected m/z: 157.13[1][3]

  • Fragmentation: High collision energy may show loss of the methyl-acetamide group (m/z ~73 loss) or ring fragmentation.[1]

Quality Control Workflow

The following decision tree outlines the rigorous QC process for releasing this material for biological assays.

QC_Workflow Sample Crude Sample LCMS LC-MS Analysis (Identity & Purity) Sample->LCMS PurityCheck Purity > 95%? LCMS->PurityCheck NMR 1H NMR (Structural Verification) PurityCheck->NMR Yes Repurify Repurify (Prep-HPLC / SCX) PurityCheck->Repurify No ResidualSolvent Residual Solvent Check (DMF/Dioxane) NMR->ResidualSolvent Release Release for Assay ResidualSolvent->Release Pass Repurify->LCMS

Caption: Analytical Quality Control (QC) workflow ensuring >95% purity and structural integrity.

Handling and Stability

  • Storage: The free base is prone to absorbing CO₂ from the air (forming carbamates) and oxidation. It should be stored under inert gas (Nitrogen/Argon) at -20°C. The HCl salt is significantly more stable, non-hygroscopic, and can be stored at 2–8°C.

  • Solubility:

    • Free Base:[1] Soluble in DCM, MeOH, EtOH, DMSO. Sparingly soluble in water.[1]

    • HCl Salt: Highly soluble in Water, DMSO, MeOH.

  • Safety: As a secondary amine, avoid contact with strong oxidizing agents. Treat as a potential skin and eye irritant (H315, H319).[4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20569899, this compound.[1] Retrieved from [Link]

  • Vázquez-Romero, A., et al. (2020). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity.[1] Journal of Medicinal Chemistry.[2] Retrieved from [Link]

Sources

Pharmacological Properties of N-methyl-2-(piperidin-4-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Structure-Activity Relationships (SAR), MCH-R1 Antagonism, sEH Inhibition, and hERG Liability Optimization.

Executive Summary

The N-methyl-2-(piperidin-4-yl)acetamide scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as a critical structural motif in the development of ligands for G-protein coupled receptors (GPCRs) and hydrolase enzymes. Its pharmacological significance is primarily defined by its role in two distinct therapeutic areas:

  • Metabolic Disorders: As a core fragment for Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists, utilized in the treatment of obesity.[1]

  • Inflammation & Pain: As a polar pharmacophore in Soluble Epoxide Hydrolase (sEH) inhibitors, stabilizing anti-inflammatory epoxyeicosatrienoic acids (EETs).[2]

Despite its efficacy, this scaffold carries a significant liability: a high propensity for hERG potassium channel blockade , leading to QT interval prolongation and cardiotoxicity. This guide provides a technical analysis of the scaffold's pharmacological properties, detailing the mechanistic basis of its activity, the structural modifications required to mitigate hERG toxicity, and the experimental protocols for its synthesis and validation.

Chemical Biology & Structure-Activity Relationship (SAR)

The core structure consists of a piperidine ring substituted at the 4-position with an N-methylacetamide side chain. The pharmacological profile is dictated by the interplay between the basic piperidine nitrogen and the polar amide tail.

The MCH-R1 Antagonist Pharmacophore

For MCH-R1 antagonism, the scaffold functions as a linker connecting a lipophilic anchor to a polar interaction site.

Structural RegionFunctionSAR Optimization Rules
Piperidine Nitrogen (

)
Lipophilic Anchor: Binds to the hydrophobic pocket of MCH-R1.Requires bulky lipophilic substituents (e.g., biphenyl, quinoline, or benzohomoadamantane). Direct alkylation or urea linkages here determine potency.
Piperidine Core Scaffold/Spacer: Orients the pharmacophores.[3]Rigidity is key. 4-substitution is optimal. 3-substitution often leads to loss of potency due to steric clashes.
Acetamide Linker Polar Interaction: Hydrogen bonding with Asp/Arg residues in the receptor.The N-methyl group improves metabolic stability against amidases compared to the primary amide.
Terminal Methyl Steric Fit: Fits into a small hydrophobic cleft.Extension to ethyl or propyl often decreases affinity; N-methyl is the "sweet spot" for MCH-R1.
The hERG Liability (Critical Analysis)

The this compound moiety is a known hERG pharmacophore .

  • Mechanism: The basic piperidine nitrogen (pKa ~9-10) is protonated at physiological pH. This cation mimics the K+ ion, getting trapped in the inner cavity of the hERG channel via cation-

    
     interactions with Tyr652 and Phe656.
    
  • Mitigation Strategy: To "design out" hERG activity while maintaining MCH-R1 potency, chemists employ zwitterionic strategies (adding carboxylic acids to neutralize the net charge) or reduce the basicity of the piperidine nitrogen using electron-withdrawing groups (e.g., fluorination).

sEH Inhibition Profile

In the context of sEH inhibition, the acetamide group acts as the primary pharmacophore mimicking the transition state of epoxide hydrolysis.

  • Binding Mode: The carbonyl oxygen accepts a hydrogen bond from Tyr383/Tyr466 (catalytic tunnel), while the NH donates a hydrogen bond to Asp335.

  • Potency: While urea derivatives are generally more potent sEH inhibitors, the N-methylacetamide derivatives offer superior physicochemical properties (solubility) and metabolic stability.

Pharmacodynamics: Mechanism of Action

MCH-R1 Signaling Pathway

MCH-R1 is a G


-coupled GPCR expressed in the lateral hypothalamus.
  • Ligand Binding: The antagonist binds to MCH-R1, preventing the binding of the endogenous neuropeptide MCH.

  • G-Protein Blockade: Prevents the exchange of GDP for GTP on the G

    
     subunit.
    
  • Downstream Effect:

    • Inhibition of PLC

      
       activation.
      
    • Reduction in IP

      
       generation and intracellular Ca
      
      
      
      release.
    • Physiological Outcome: Suppression of orexigenic (appetite-stimulating) signals, leading to reduced food intake and weight loss.

sEH Catalytic Inhibition

sEH converts anti-inflammatory EETs into inactive DHETs (dihydroxyeicosatrienoic acids).[4]

  • Substrate Mimicry: The this compound derivative enters the catalytic tunnel.

  • Transition State Stabilization: The amide group interacts with the catalytic triad (Asp335, Asp496, His524), occupying the active site without being hydrolyzed.

  • Outcome: Accumulation of EETs

    
     Vasodilation, anti-inflammatory effects, and analgesia.
    

Visualization of Pharmacological Logic[5]

Diagram 1: SAR & Optimization Logic

This diagram illustrates the structural logic for optimizing the scaffold for MCH-R1 activity versus hERG toxicity.

SAR_Logic Core This compound (Core Scaffold) PipN Piperidine Nitrogen (Basic Center) Core->PipN Linker Acetamide Sidechain (Polar Tail) Core->Linker MCHR1 Target: MCH-R1 (Obesity) PipN->MCHR1 Hydrophobic Interaction (Requires Bulky Group) hERG Off-Target: hERG (Cardiotoxicity) PipN->hERG Cation-Pi Trapping (Major Liability) Linker->MCHR1 H-Bonding (Asp/Arg) sEH Target: sEH (Inflammation) Linker->sEH Transition State Mimic Opt Optimization Strategy: Reduce Basicity / Zwitterions Opt->hERG Mitigates Blockade

Caption: Structural dissection of the scaffold highlighting the dual-edged nature of the piperidine nitrogen in efficacy (MCH-R1) and toxicity (hERG).

Experimental Protocols

Synthesis of N-methyl-2-(1-benzylpiperidin-4-yl)acetamide

A representative protocol for generating a functionalized derivative.

Reagents:

  • 2-(1-benzylpiperidin-4-yl)acetic acid (1.0 eq)

  • Methylamine hydrochloride (1.2 eq)

  • EDC

    
    HCl (1.5 eq)
    
  • HOBt (1.5 eq)

  • DIPEA (3.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Activation: Dissolve 2-(1-benzylpiperidin-4-yl)acetic acid in anhydrous DCM (0.1 M) under nitrogen. Add EDC

    
    HCl and HOBt. Stir at 0°C for 30 minutes to form the active ester.
    
  • Coupling: Add methylamine hydrochloride followed by dropwise addition of DIPEA.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.

  • Workup: Dilute with DCM, wash sequentially with 1M HCl (remove unreacted amine), sat. NaHCO

    
     (remove unreacted acid), and brine.
    
  • Purification: Dry organic layer over MgSO

    
    , concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM).
    
hERG Inhibition Assay (Radioligand Binding)

Standard protocol to assess cardiotoxicity risk.

Objective: Determine the affinity (


) of the derivative for the hERG channel.
Ligand:  [

H]-Dofetilide (known high-affinity hERG blocker).

Workflow:

  • Membrane Prep: Use HEK-293 cells stably expressing hERG channels. Harvest and homogenize membranes.

  • Incubation:

    • Mix membrane suspension (10–20

      
      g protein) with [
      
      
      
      H]-Dofetilide (5 nM).
    • Add test compound (concentration range: 1 nM – 10

      
      M).
      
    • Incubate at 25°C for 60 minutes in assay buffer (50 mM Tris-HCl, 10 mM KCl, 1 mM MgCl

      
      , pH 7.4).
      
  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Quantitative Data Summary

The following table summarizes the typical SAR trends for this scaffold across its primary targets.

Derivative TypeSubstituent (Piperidine-N)MCH-R1

(nM)
hERG IC

(

M)
sEH IC

(nM)
Notes
Core H>10,000>100>1,000Inactive without lipophilic tail.
Gen 1 Benzyl15012.5450Moderate potency, moderate hERG risk.
Gen 2 Biphenyl-4-methyl4.2 0.8 N/AHigh potency, High hERG risk .
Optimized 3-Fluoro-biphenyl (Zwitterion)8.5>30.0N/ABalanced Profile. Reduced basicity lowers hERG binding.
sEH Lead Benzohomoadamantane>1,000N/A0.4 Optimized for sEH (Murine), lower potency on Human sEH.

Future Directions & Emerging Trends

  • Fragment-Based Drug Discovery (FBDD): The this compound is increasingly used as a high-solubility fragment in FBDD campaigns for novel kinases and hydrolases.

  • Dual-Target Ligands: Research is pivoting toward dual MCH-R1/CB1 antagonists to tackle obesity through synergistic pathways, using this scaffold as the MCH-R1 binding motif.

  • Covalent Inhibitors: Introduction of acrylamide groups (instead of acetamide) to target specific cysteines in kinases, leveraging the piperidine ring for orientation.

References

  • Berglund, S., et al. (2009).[5][6] "Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition." Bioorganic & Medicinal Chemistry Letters, 19(15), 4228-4232.

  • Giordanetto, F., et al. (2009).[6] "Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities." Bioorganic & Medicinal Chemistry Letters, 19(15), 4233-4237.

  • Martín-López, J., et al. (2022). "2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity."[2][3][7] Pharmaceuticals, 15(5), 567.

  • BenchChem. "Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate: Technical Overview." Chemical Product Guide.

  • Rezaee, E., et al. (2021).[8] "Novel amide derivatives of 3-phenylglutaric acid as potent soluble epoxide hydrolase inhibitors."[8] Journal of Molecular Structure, 1225, 129143.

Sources

N-Methyl-2-(piperidin-4-yl)acetamide: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), N-methyl-2-(piperidin-4-yl)acetamide (CAS: 70724-80-0) has emerged as a high-value "privileged scaffold." Its structural duality—combining a basic, modifiable secondary amine (the piperidine motif) with a polar, hydrogen-bond-directing side chain (the N-methylacetamide)—makes it an ideal vector for exploring G-Protein Coupled Receptors (GPCRs), hydrolases, and kinase active sites.

This guide provides a technical deep-dive into the therapeutic utility of this building block, specifically focusing on its role in developing Soluble Epoxide Hydrolase (sEH) inhibitors and MCH-R1 antagonists. It also details a robust, self-validating synthetic protocol for its integration into larger pharmacophores.

Chemical Profile & Structural Biology

Physicochemical Properties

The utility of this compound lies in its ability to balance lipophilicity with aqueous solubility, a critical parameter in the "Rule of 5" compliance.

PropertyValueImplication for Drug Design
Molecular Weight 156.23 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (<300 Da).
cLogP ~ -0.2 to 0.1High water solubility; lowers the lipophilic burden of the final drug candidate.
pKa (Piperidine N) ~10.8Exists as a cation at physiological pH, enhancing solubility and enabling electrostatic interactions (salt bridges) with aspartate/glutamate residues in binding pockets.
H-Bond Donors/Acceptors 2 Donors / 2 AcceptorsThe amide NH and carbonyl provide directional H-bonding, critical for specificity.
Conformational Bias

The piperidine ring predominantly adopts a chair conformation . In this scaffold, the acetamide side chain at the C4 position prefers the equatorial orientation to minimize 1,3-diaxial interactions.

  • Design Insight: When docking this fragment into a protein target, the equatorial vector projects the amide functionality deep into the pocket while leaving the piperidine nitrogen solvent-exposed and available for derivatization (e.g., coupling to hydrophobic tails to traverse protein channels).

Therapeutic Applications: Case Studies

Soluble Epoxide Hydrolase (sEH) Inhibition

Therapeutic Area: Inflammation, Neuropathic Pain, Hypertension.

Soluble Epoxide Hydrolase (sEH) degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). Inhibiting sEH stabilizes EETs, reducing pain and lowering blood pressure.

  • Mechanism: The this compound moiety mimics the transition state of the epoxide hydrolysis. The amide carbonyl acts as a hydrogen bond acceptor for the catalytic tyrosine residues (Tyr383/Tyr466) in the sEH active site.

  • SAR Insight: The N-methyl group on the amide is critical. It modulates the metabolic stability of the amide bond against peptidases while maintaining the necessary steric bulk to fit the catalytic tunnel.

MCH-R1 Antagonism

Therapeutic Area: Obesity and Metabolic Disorders.

Melanin-Concentrating Hormone Receptor 1 (MCH-R1) is a GPCR target for appetite regulation.

  • Mechanism: High-throughput screening and QSAR studies have identified 2-(piperidin-4-yl)acetamide derivatives as potent antagonists.

  • Safety Pharmacology (hERG): A critical challenge in this class is hERG channel inhibition (cardiotoxicity). The basic piperidine nitrogen can interact with the hERG pore.

  • Optimization Strategy: Using the N-methyl acetamide variant (vs. the primary amide) reduces the polar surface area slightly and alters the solvation shell, often improving the selectivity ratio between MCH-R1 efficacy and hERG affinity.

HDAC Inhibition

Therapeutic Area: Oncology (Lymphoma, Multiple Myeloma).

Histone Deacetylase (HDAC) inhibitors often utilize a "cap-linker-zinc binding group" topology.

  • Role: This scaffold serves as an ideal "linker." The piperidine nitrogen connects to the surface-recognition "cap" group, while the acetamide chain extends into the catalytic tube, positioning a zinc-binding group (e.g., hydroxamic acid) near the active site metal ion.

Synthetic Methodology & Visualization

The synthesis of this building block and its subsequent integration into drug candidates follows a modular logic.

Synthesis Workflow (Graphviz)

SynthesisWorkflow Start N-Boc-4-piperidineacetic acid (Starting Material) Step1 Amide Coupling (HATU, DIPEA, MeNH2) Start->Step1 Activation Inter Intermediate: N-Boc-N-methyl-2-(piperidin-4-yl)acetamide Step1->Inter Yield: >90% Step2 Deprotection (HCl/Dioxane or TFA/DCM) Inter->Step2 Acidolysis Final Target Scaffold: This compound Step2->Final Salt Formation

Figure 1: Modular synthesis of the this compound scaffold from commercially available precursors.

Detailed Experimental Protocol

Objective: Synthesis of this compound hydrochloride from N-Boc-4-piperidineacetic acid.

Rationale: We utilize the Boc-protection strategy rather than direct pyridine hydrogenation to avoid over-reduction or side-chain methylation issues. This route guarantees regio-purity.

Step 1: Amide Coupling
  • Reagents: N-Boc-4-piperidineacetic acid (1.0 eq), Methylamine (2.0 M in THF, 1.5 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve N-Boc-4-piperidineacetic acid in DMF (0.1 M concentration) under N2 atmosphere.

    • Add DIPEA and stir for 5 minutes to deprotonate the carboxylic acid.

    • Add HATU.[1] The solution should turn slightly yellow (activation). Stir for 15 minutes.

    • Add Methylamine solution dropwise.

    • Stir at Room Temperature (RT) for 4–6 hours. Monitor by LC-MS (Target mass = M+H of product).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2), 1M citric acid (x1), and brine. Dry over Na2SO4 and concentrate.

    • Checkpoint: The intermediate should be a white/off-white solid.

Step 2: Boc-Deprotection (The Critical Step)
  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the intermediate from Step 1 in a minimal amount of DCM or Dioxane.

    • Add 4M HCl in Dioxane (5–10 eq) dropwise at 0°C.

    • Allow to warm to RT and stir for 2 hours. A white precipitate (the hydrochloride salt) should form.

  • Isolation:

    • Filter the precipitate or concentrate the solvent in vacuo.[1]

    • Triturate with diethyl ether to remove organic impurities.

    • Yield: Typically >95% quantitative conversion.[1]

  • Validation:

    • 1H NMR (D2O): Look for the disappearance of the Boc singlet (~1.4 ppm) and the retention of the N-methyl doublet (~2.6 ppm) and acetamide CH2 (~2.1 ppm).

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how to modify this scaffold for different target classes.

SAR_Logic Center This compound (Core Scaffold) PiperidineN Piperidine Nitrogen (N1) Modification Site Center->PiperidineN AmideN Amide Nitrogen (N-Methyl) Center->AmideN Linker Methylene Linker (C2) Center->Linker GPCR Attach Hydrophobic Tail (e.g., Benzyl/Phenethyl) -> GPCR/Opioid Activity PiperidineN->GPCR sEH Keep N-Methyl -> Metabolic Stability -> sEH Inhibition AmideN->sEH LinkerMod Gem-dimethylation -> Conformational Lock -> Increased Selectivity Linker->LinkerMod

Figure 2: SAR decision tree for optimizing the scaffold based on therapeutic target.

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[2] Available at: [Link]

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An In-depth Technical Guide to Elucidating the Binding Affinity and Mechanism of Action of N-methyl-2-(piperidin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of N-methyl-2-(piperidin-4-yl)acetamide, a novel compound with structural motifs suggestive of interaction with sigma receptors. In the absence of pre-existing literature on this specific molecule[1], this document serves as a prospective guide, outlining the logical and experimental progression required to determine its binding affinity and elucidate its mechanism of action. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols for key assays, and offer insights into data interpretation, thereby establishing a self-validating system for the comprehensive pharmacological profiling of this and similar novel chemical entities. The primary focus will be on the potential interaction with sigma-1 and sigma-2 receptors, which are critical targets in neurodegenerative diseases, psychiatric disorders, and oncology.[2][3][4][5][6][7]

Introduction: The Enigmatic Sigma Receptors as Therapeutic Targets

Initially misclassified as opioid receptors, sigma receptors are now recognized as a distinct class of intracellular proteins with significant therapeutic potential.[5][6] The two primary subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), are chaperone proteins primarily located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membranes (MAM).[3][8][9]

  • The Sigma-1 Receptor (σ1R): A 223-amino acid protein, σ1R is a ligand-regulated molecular chaperone that modulates a wide array of cellular functions, including calcium homeostasis, ion channel activity, and neuronal signaling.[2][3][5][6] Its involvement in conditions such as Alzheimer's disease, depression, and neuropathic pain has made it a compelling target for drug discovery.[2][4][5]

  • The Sigma-2 Receptor (σ2R): Recently identified as transmembrane protein 97 (TMEM97), σ2R is implicated in cell proliferation, cholesterol homeostasis, and the pathophysiology of cancer.[10][11][12] Notably, σ2R is overexpressed in various tumor cell lines, making it a biomarker and target for cancer therapeutics.[12][13]

Given the therapeutic importance of sigma receptors, the identification and characterization of novel ligands are of paramount importance. The piperidine scaffold present in this compound is a common feature in many known sigma receptor ligands, providing a strong rationale for the investigative path outlined in this guide.

Experimental Strategy: A Stepwise Approach to Characterization

The characterization of a novel compound requires a multi-faceted approach, beginning with fundamental binding assays and progressing to more complex functional and mechanistic studies. The following workflow provides a logical and efficient path to understanding the pharmacological profile of this compound.

experimental_workflow cluster_0 Phase 1: Binding Affinity Determination cluster_1 Phase 2: Mechanism of Action Elucidation cluster_2 Phase 3: Selectivity and Off-Target Profiling a Radioligand Binding Assays c Cell-Based Functional Assays a->c Identifies target(s) and affinity b Surface Plasmon Resonance (SPR) b->c Confirms direct binding and kinetics d Downstream Signaling Pathway Analysis c->d Determines agonist/antagonist properties e Receptor Selectivity Panel d->e Elucidates molecular mechanism sigma_signaling cluster_0 Sigma-1 Receptor (σ1R) cluster_1 Sigma-2 Receptor (σ2R) s1r σ1R ip3r IP3R s1r->ip3r Modulates ion_channels Ion Channels (K+, Ca2+, Na+) s1r->ion_channels Modulates er_stress ER Stress Regulation s1r->er_stress Reduces ca_homeostasis Ca2+ Homeostasis ip3r->ca_homeostasis Regulates s2r σ2R (TMEM97) cholesterol Cholesterol Homeostasis s2r->cholesterol Regulates apoptosis Apoptosis s2r->apoptosis Induces cell_proliferation Cell Proliferation s2r->cell_proliferation Inhibits ligand This compound ligand->s1r Binds to ligand->s2r Binds to

Figure 2: Simplified signaling pathways associated with sigma-1 and sigma-2 receptors.

Techniques such as Western blotting can be used to measure changes in the phosphorylation state or expression levels of key signaling proteins downstream of σ1R or σ2R activation or inhibition. For example, one could examine markers of ER stress (e.g., BiP, CHOP) or apoptosis (e.g., cleaved caspase-3) following treatment with this compound.

Phase 3: Selectivity and Off-Target Profiling

A critical aspect of drug development is to ensure that a compound is selective for its intended target to minimize off-target effects. A broad panel of receptor binding assays (e.g., the Eurofins SafetyScreen) should be employed to assess the binding of this compound to a wide range of other receptors, ion channels, and transporters.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the characterization of this compound. By following the outlined experimental workflow, researchers can systematically determine the binding affinity, kinetic parameters, and mechanism of action of this novel compound, with a primary focus on its potential as a sigma receptor ligand. The integration of radioligand binding assays, surface plasmon resonance, and cell-based functional assays, coupled with a thorough understanding of the underlying scientific principles, will provide a robust and reliable pharmacological profile. This, in turn, will be instrumental in guiding future preclinical and clinical development of this and other promising new chemical entities.

References

  • Su, T. P., Su, T. C., Nakamura, Y., & Tsai, S. Y. (2016). The Sigma-1 Receptor as a Pluripotent Modulator in Living Systems. Trends in Pharmacological Sciences, 37(4), 262–278.
  • Schmidt, H. R., & Kruse, A. C. (2019). The molecular function of the sigma-1 receptor. Trends in Pharmacological Sciences, 40(8), 557-560.
  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195–206.
  • Guitart, X., Codony, X., & Monroy, X. (2004). Sigma-1 receptors: a new therapeutic target for cognitive deficits. Drug News & Perspectives, 17(5), 283–289.
  • Wikipedia contributors. (2024, February 1). Sigma-1 receptor. In Wikipedia, The Free Encyclopedia. Retrieved 03:39, February 15, 2026, from [Link]

  • Wang, S., & Li, D. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. In Methods in Molecular Biology (Vol. 2690, pp. 149-159). Humana, New York, NY.
  • Abate, C., Niso, M., Berardi, F., & Colabufo, N. A. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. Current pharmaceutical design, 20(39), 6164–6173.
  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.
  • Wang, S., & Li, D. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159.
  • Alon, A., Schmidt, H. R., & Kruse, A. C. (2018). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. International Journal of Molecular Sciences, 19(11), 3376.
  • Wang, W., Jin, L., & Li, Y. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry, 86(18), 9345–9351.
  • Wang, J., & Zhang, Y. (2020). Sigma-2 Receptor. In Encyclopedia. MDPI.
  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Retrieved February 15, 2026, from [Link]

  • Guo, L., & Zhen, X. (2015). Sigma-2 Receptor Ligands: Neurobiological Effects. Current Medicinal Chemistry, 22(8), 989–1003.
  • Wikipedia contributors. (2023, December 1). Sigma-2 receptor. In Wikipedia, The Free Encyclopedia. Retrieved 03:40, February 15, 2026, from [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.
  • Reichert. (2024, June 20). Protein-Small Molecule Biomolecular Interactions - a Retrospective. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved February 15, 2026, from [Link]

  • Kavanagh, P., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 280.
  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved February 15, 2026, from [Link]

  • BindingDB. (n.d.). BDBM50152899. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2006, October 6). N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • PubChem. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. Retrieved February 15, 2026, from [Link]

  • Szabo, A., et al. (2021). Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. Cancers, 13(16), 4005.
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Chemical stability profile of N-methyl-2-(piperidin-4-yl)acetamide under physiological conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical stability profile of N-methyl-2-(piperidin-4-yl)acetamide , focusing on its behavior under physiological conditions (pH 7.4, 37°C) and simulated biological environments.

Executive Summary

This compound exhibits robust hydrolytic stability under standard physiological conditions (pH 7.4, 37°C) due to the resonance stabilization of the N-methyl amide linkage. However, the molecule presents specific vulnerabilities in oxidative environments and metabolic matrices.

  • Hydrolytic Stability: High. The amide bond is resistant to spontaneous hydrolysis across the physiological pH range (1.2–8.0).

  • Oxidative Stability: Moderate to Low. The secondary amine in the piperidine ring is a "soft" nucleophile, susceptible to N-oxidation and radical attack.

  • Metabolic Stability: Variable. While chemically stable in buffer, the compound is a substrate for hepatic oxidases (CYP450) and potentially plasma amidases, leading to clearance in vivo.

Physicochemical Properties & Reactive Centers

Understanding the stability profile requires analyzing the molecule's ionization state and electronic distribution.

PropertyValue (Approx.)Significance for Stability
Molecular Formula

Low molecular weight fragment.
MW 156.23 g/mol High ligand efficiency scaffold.
pKa (Piperidine) ~10.8 (Basic)At pH 7.4, the piperidine Nitrogen is >99.9% protonated (

). This cationic charge protects the ring from electrophilic attack but reduces membrane permeability.
pKa (Amide) ~ -0.5 (Neutral)The amide nitrogen remains uncharged at physiological pH.
LogP / LogD -0.2 (LogP) / -2.5 (LogD

)
Highly polar. High aqueous solubility prevents precipitation but necessitates HILIC or specialized reverse-phase methods for analysis.
Structural Vulnerabilities
  • Secondary Amine (Piperidine): The primary site for oxidative degradation (N-oxide formation) and Maillard-type reactions if reducing sugars are present in excipients.

  • Amide Linkage: Generally robust, but susceptible to specific amidases or extreme pH/temperature stress.

Degradation Pathways & Mechanisms

The following diagram illustrates the primary degradation pathways under physiological and oxidative stress conditions.

DegradationPathways cluster_0 Degradation Products Parent This compound (Parent) Hydrolysis_Prod1 2-(Piperidin-4-yl)acetic acid Parent->Hydrolysis_Prod1 Hydrolysis (Strong Acid/Base or Amidase) Hydrolysis_Prod2 Methylamine Parent->Hydrolysis_Prod2 + Oxidation_Prod N-hydroxy-piperidine / N-oxide Parent->Oxidation_Prod Oxidation (H2O2 / Peroxides) Metabolic_Prod C-Hydroxylated Metabolites Parent->Metabolic_Prod CYP450 Metabolism (Microsomes)

Caption: Primary degradation pathways including hydrolytic cleavage (red), oxidative N-modification (yellow), and metabolic hydroxylation (green).

Hydrolytic Stability (pH-Dependent)
  • Mechanism: Amide hydrolysis proceeds via nucleophilic attack of water (or hydroxide) on the carbonyl carbon.

  • Physiological pH (7.4): The reaction is kinetically hindered by the resonance stabilization of the amide bond (

    
    ). The half-life (
    
    
    
    ) at 37°C, pH 7.4 is estimated to be > 2 years .
  • Simulated Gastric Fluid (pH 1.2): The amide remains largely stable. While protonation of the carbonyl oxygen increases electrophilicity, the reaction rate remains slow at 37°C.

  • Simulated Intestinal Fluid (pH 6.8): Stable.

Oxidative Stability
  • Mechanism: The secondary amine is electron-rich. In the presence of peroxides (common impurities in PEG or Tween) or reactive oxygen species (ROS), it forms the N-oxide or hydroxylamine .

  • Risk: Moderate. Solutions should be protected from light and stored under inert gas (Nitrogen/Argon) if formulated in excipients prone to peroxidation.

Metabolic Stability (Biological Fluids)

Unlike chemical buffer stability, biological matrices introduce enzymatic catalysis.

MatrixStability PredictionMechanism
Plasma (Human/Rat) High to Moderate Plasma esterases typically target esters. Amides are more resistant. However, specific amidases may slowly cleave the N-methyl group.
Liver Microsomes Low The piperidine ring is a "privileged structure" for CYP450 binding. Expect hydroxylation at the C-3/C-5 positions or N-oxidation.

Analytical Methodology (LC-MS/MS)

Due to the high polarity (LogD < 0) and lack of strong chromophores, LC-MS/MS is the required detection method. Standard C18 columns often fail to retain this compound.

Recommended Chromatographic Conditions
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - e.g., Waters BEH Amide or Phenomenex Kinetex HILIC.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 5 minutes.

  • Detection: ESI+ (Positive Mode). Monitor transition for

    
    .
    
  • Rationale: The HILIC mode retains the polar cationic amine, separating it from the void volume where salts and matrix effects occur.

Experimental Protocols

Protocol A: pH-Dependent Chemical Stability (Buffer)

Objective: Determine


 at physiological relevant pHs.
  • Stock Preparation: Dissolve 10 mg of this compound in 10 mL DMSO (1 mg/mL).

  • Buffer Preparation:

    • pH 1.2 (0.1 N HCl).

    • pH 7.4 (50 mM Phosphate Buffer).

    • pH 9.0 (50 mM Borate Buffer).

  • Incubation:

    • Dilute Stock 1:100 into each buffer (Final Conc: 10 µg/mL).

    • Incubate in a shaking water bath at 37°C .

  • Sampling:

    • Timepoints: 0, 1, 4, 8, 24, 48, and 72 hours.

    • Aliquot 100 µL and quench with 100 µL cold Acetonitrile (containing Internal Standard).

  • Analysis: Inject onto LC-MS/MS. Calculate % remaining relative to T=0.

Protocol B: Plasma Stability (Enzymatic)

Objective: Assess susceptibility to plasma amidases.

  • Matrix: Thaw pooled human/rat plasma at 37°C. Centrifuge to remove cryoprecipitates.

  • Spiking: Add Stock solution to plasma to achieve 1 µM concentration (keep DMSO < 0.5%).

  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling:

    • Timepoints: 0, 15, 30, 60, 120, 240 min.

    • Precipitation: Transfer 50 µL plasma to a plate containing 200 µL ice-cold Acetonitrile (with IS).

    • Vortex (5 min) and Centrifuge (4000 rpm, 20 min, 4°C).

  • Analysis: Analyze supernatant via LC-MS/MS.

Workflow Diagram

ExperimentalWorkflow cluster_Chem Chemical Stability cluster_Bio Physiological Stability Start Start: Stock Solution (1 mg/mL in DMSO) Buffer Dilute in Buffers (pH 1.2, 7.4, 9.0) Start->Buffer Plasma Spike into Plasma (Human/Rat) Start->Plasma Incubate_Chem Incubate 37°C (0 - 72 hours) Buffer->Incubate_Chem Quench Quench / Protein Precip (Cold ACN + Internal Std) Incubate_Chem->Quench Incubate_Bio Incubate 37°C (0 - 4 hours) Plasma->Incubate_Bio Incubate_Bio->Quench Centrifuge Centrifuge (4000g, 20 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (HILIC Mode) Centrifuge->LCMS Data Data Analysis (% Remaining vs Time) LCMS->Data

Caption: Step-by-step workflow for validating chemical and physiological stability.

References

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for stability protocols).
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative source on amide hydrolysis mechanisms).
  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

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The Piperidine Scaffold: Structural Utility, Metabolic Liabilities, and Synthetic Evolution

[1]

Executive Summary

The piperidine ring stands as the second most prevalent nitrogen heterocycle in U.S. FDA-approved pharmaceuticals, surpassed only recently by pyridine. Its ubiquity is not accidental; the saturated six-membered ring offers a unique combination of conformational flexibility (chair/boat), sp³ vectorality ("escaping flatland"), and predictable lipophilicity modulation. However, this structural utility comes with specific metabolic liabilities, primarily oxidative vulnerabilities mediated by Cytochrome P450 enzymes.

This technical guide provides a rigorous analysis of piperidine intermediates, transitioning from metabolic mapping to advanced synthetic protocols. It contrasts classical reductive amination with modern radical-mediated C–H functionalization, providing reproducible workflows for the medicinal chemist.

Part 1: Structural Significance & Metabolic Mapping

The Pharmacophore Argument

Unlike planar aromatic systems (pyridines, pyrimidines), piperidine exists predominantly in a chair conformation. This allows for precise vector positioning of substituents in axial or equatorial orientations, critical for high-affinity binding in GPCRs and ion channels.

  • Lipophilicity: The secondary amine (pKa ~11) is protonated at physiological pH, improving solubility and allowing ionic interactions with aspartate/glutamate residues in binding pockets.

  • Vectorality: Substituents at C4 provide a linear extension (ideal for linkers), while C3 substituents introduce chirality and rigidification.

Metabolic Liabilities (The "Soft Spots")

The piperidine ring is a prime target for oxidative metabolism. Understanding these "hotspots" is essential for designing analogs with improved half-lives (

Primary Metabolic Pathways:

  • 
    -Carbon Oxidation:  CYP450-mediated hydroxylation at C2 or C6, leading to ring opening or lactam formation.
    
  • N-Oxidation: Formation of N-oxides, often a reversible metabolite but can lead to elimination.

  • N-Dealkylation: If N-substituted, oxidative cleavage of the N-C bond.

Visualization: Piperidine Metabolic Fate Map

The following diagram illustrates the divergent metabolic pathways mediated by CYP450 isoforms (specifically CYP3A4 and CYP2D6).

PiperidineMetabolismPiperidinePiperidine Scaffold(Parent Drug)CYPCYP450(3A4 / 2D6)Piperidine->CYPOxidative AttackIm_IntIminium IonIntermediateCYP->Im_Int-2e- / -H+NOxideN-OxideCYP->NOxideN-OxidationLactamLactam(Stable)Im_Int->LactamOxidation (C2/C6)RingOpenRing Opening(Aldehyde/Amine)Im_Int->RingOpenHydrolysis

Figure 1: Divergent metabolic pathways of the piperidine core. The iminium ion is the critical branch point determining ring stability.

Part 2: Synthetic Methodologies

Medicinal chemistry relies on two distinct paradigms for accessing functionalized piperidines: Classical Assembly (building the ring or attaching to N) and Modern Functionalization (direct editing of the C–H bonds).

Comparative Analysis of Methods
FeatureClassical: Reductive AminationModern: Minisci C–H Functionalization
Primary Bond Formed C–N (Exocyclic)C–C (Endocyclic)
Regioselectivity High (Dictated by precursors)Variable (C2 vs C4 depends on conditions)
Substrate Scope Aldehydes + AminesHeterocycle + Carboxylic Acid/Halide
Key Reagent NaBH(OAc)₃ (STAB)Ag(I) / Persulfate / Photoredox Cat.
Utility Linker attachment, N-cappingLate-stage diversification of core

Part 3: Experimental Protocols

Protocol A: Classical Reductive Amination (The "Workhorse")

Objective: Synthesis of N-benzyl-4-piperidone derivatives. Rationale: Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH₃ due to lower toxicity and better functional group tolerance (does not reduce ketones/aldehydes effectively without amine coordination).

Step-by-Step Workflow:

  • Imine Formation:

    • Charge a round-bottom flask with Piperidine derivative (1.0 equiv) and Aldehyde (1.1 equiv).

    • Add DCE (1,2-Dichloroethane) or THF (0.2 M concentration).

    • Critical Step: Add Acetic Acid (1.0–2.0 equiv). The acid catalyzes imine formation and buffers the subsequent hydride reduction.

    • Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction:

    • Add NaBH(OAc)₃ (1.5 equiv) in one portion.

    • Stir at RT for 2–16 hours. Monitor by LCMS (look for disappearance of imine mass).

  • Quench & Isolation:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

    • Extract with DCM (x3). Wash combined organics with brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1][2]

  • Purification:

    • Flash chromatography (typically MeOH/DCM gradient).

Protocol B: Modern Minisci C–H Alkylation

Objective: Direct C2-alkylation of a protected piperidine (or pyridine precursor followed by reduction). Rationale: Radical addition allows the introduction of alkyl groups without pre-functionalization (e.g., halides).

Step-by-Step Workflow:

  • Radical Generation:

    • Dissolve Heterocycle (e.g., Pyridine/Piperidine derivative) (1.0 equiv) and Carboxylic Acid (Alkyl source, 2.0 equiv) in H₂O/MeCN (1:1).

    • Add AgNO₃ (0.2 equiv) as catalyst.

    • Add TFA (1.0 equiv) to protonate the heterocycle (activates it toward nucleophilic radical attack).

  • Initiation:

    • Heat to 50–80°C.

    • Add (NH₄)₂S₂O₈ (Ammonium Persulfate) (2.0 equiv) dropwise as a solution in water.

    • Mechanism:[3][4][5] Persulfate oxidizes Ag(I) to Ag(II), which decarboxylates the acid to generate the alkyl radical (

      
      ).
      
  • Workup:

    • Basify with NaOH (to pH >9).

    • Extract with EtOAc.[6]

    • Note: If using a pyridine precursor, a subsequent hydrogenation (H₂, Pd/C) is required to access the piperidine core.

Visualization: Synthetic Decision Tree

Logic flow for selecting the appropriate synthetic route based on structural requirements.

SyntheticLogicStartTarget: Functionalized PiperidineQ1Where is the substituent?Start->Q1PathNNitrogen (N1)Q1->PathNN-SubPathCCarbon Ring (C2/C3/C4)Q1->PathCC-SubMethod1Reductive Amination(Protocol A)PathN->Method1Aldehyde Avail.Method2Sn2 Alkylation(Risk: Over-alkylation)PathN->Method2Halide Avail.Q2Is the ring aromatic (Pyridine)?PathC->Q2Method3Minisci Reaction(Protocol B)Q2->Method3Yes (Late Stage)Method4Lithiation/Grignard(Requires protecting groups)Q2->Method4No (De Novo)

Figure 2: Decision matrix for piperidine functionalization strategies.

References

  • Njardarson, J. T., et al. (2014).[7] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.

  • Duncton, M. A. (2011). Minisci reactions: Versatile C–H functionalizations for medicinal chemists. MedChemComm.

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.

Predictive Metabolic Profiling of N-methyl-2-(piperidin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a predictive metabolic profile for N-methyl-2-(piperidin-4-yl)acetamide (C₈H₁₆N₂O), a structural fragment common to various pharmaceutical classes including analgesics, kinase inhibitors, and antihistamines.

Understanding the metabolic fate of this scaffold is critical for drug developers, as the piperidine ring and N-methyl amide moieties represent distinct "soft spots" for enzymatic degradation. This guide delineates the theoretical Phase I and Phase II biotransformation pathways, driven by Structure-Activity Relationships (SAR) and established enzymatic mechanisms.

Key Predicted Outcomes:

  • Primary Clearance: Oxidative metabolism via CYP450s (N-demethylation and ring hydroxylation).

  • Secondary Clearance: Direct Phase II conjugation (N-glucuronidation) of the piperidine nitrogen.

  • Major Enzymes: CYP2D6 (due to the basic amine), CYP3A4, and UGTs.

Physicochemical Basis for Metabolism

To predict metabolism accurately, we must first analyze the substrate's interaction potential with metabolizing enzymes.

PropertyValue (Predicted)Metabolic Implication
Molecular Formula C₈H₁₆N₂OLow molecular weight fragment (<200 Da).
Basic pKa ~10.5 (Piperidine NH)The secondary amine is protonated at physiological pH. This cationic charge creates a strong affinity for CYP2D6 , which contains an aspartic acid residue (Asp301) in its active site [1].
LogP ~ -0.2 to 0.5Hydrophilic nature suggests high solubility but necessitates metabolism or transport for clearance; likely renal excretion of parent drug is also significant.
H-Bond Donors 2 (Amide NH, Piperidine NH)Sites for Phase II conjugation.

Predicted Metabolic Pathways

The metabolism of this compound is bifurcated into modifications of the piperidine ring and the amide side chain .

Phase I: Functionalization
Pathway A: Amide N-Demethylation (M1)
  • Mechanism: Carbon hydroxylation of the N-methyl group.

  • Enzymology: Predominantly CYP3A4 and CYP2C19 .

  • Process: The enzyme inserts an oxygen into the C-H bond of the methyl group, forming a carbinolamide intermediate (

    
    ). This unstable intermediate spontaneously collapses, releasing formaldehyde (
    
    
    
    ) and the primary amide metabolite.
  • Significance: This is often a rate-limiting step for amide-containing xenobiotics.

Pathway B: Piperidine Ring Hydroxylation (M2)
  • Mechanism: Carbon hydroxylation.

  • Enzymology: CYP2D6 (major) and CYP3A4 (minor).

  • Regioselectivity:

    • The 4-position is substituted, blocking direct oxidation.

    • Oxidation is favored at the C3 position (beta to the nitrogen) or C2 (alpha to the nitrogen). However, alpha-oxidation often leads to ring opening (less common for stable piperidines). C3-hydroxylation is the predicted major route.

  • Stereochemistry: CYP2D6 oxidation often exhibits high stereoselectivity, potentially favoring trans-3-hydroxy metabolites.

Pathway C: Piperidine N-Oxidation (M3)
  • Mechanism: Direct oxidation of the secondary amine lone pair.

  • Enzymology: FMO (Flavin-containing Monooxygenase) or CYP450.

  • Product: A hydroxylamine (

    
    ) or nitrone derivative. Note that stable N-oxides are more common in tertiary amines; secondary amine N-oxides are often reactive intermediates.
    
Phase II: Conjugation
Pathway D: N-Glucuronidation (M4)
  • Mechanism: Nucleophilic attack of the piperidine nitrogen on UDP-glucuronic acid (UDPGA).

  • Enzymology: UGT1A4 and UGT2B10 are the primary isoforms responsible for N-glucuronidation of aliphatic amines [2].

  • Significance: This forms a quaternary ammonium glucuronide (if tertiary) or an N-glucuronide (if secondary), markedly increasing water solubility for biliary or renal excretion.

Visualization of Metabolic Pathways

The following diagram maps the parent compound to its predicted primary metabolites.

MetabolicPathways Parent This compound (Parent) M1 M1: Primary Amide (N-Demethylation) [-14 Da] Parent->M1 CYP3A4 / CYP2C19 (Oxidative Dealkylation) M2 M2: 3-Hydroxy-Piperidine (Ring Hydroxylation) [+16 Da] Parent->M2 CYP2D6 (Carbon Hydroxylation) M3 M3: Piperidine N-Oxide (N-Oxidation) [+16 Da] Parent->M3 FMO / CYP (N-Oxygenation) M4 M4: N-Glucuronide (Conjugation) [+176 Da] Parent->M4 UGT1A4 / UGT2B10 (Glucuronidation) Formaldehyde HCHO M1->Formaldehyde

Figure 1: Predicted biotransformation map showing Phase I (Red/Yellow) and Phase II (Green) metabolites.

Experimental Validation Protocols

To confirm these predictions, a rigorous in vitro screening workflow is required. The following protocols ensure data integrity and reproducibility.

Protocol: Microsomal Intrinsic Clearance ( )

Objective: Determine the metabolic stability and half-life (


) of the parent compound.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • 0.1 M Potassium Phosphate Buffer (pH 7.4).

Workflow:

  • Pre-Incubation: Mix buffer and HLM (final conc. 0.5 mg/mL) at 37°C for 5 minutes.

  • Substrate Addition: Spike parent compound (final conc. 1 µM) to minimize enzyme saturation kinetics (

    
     effects).
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots at

    
     minutes.
    
  • Quenching: Immediately dispense into ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

  • Clarification: Centrifuge at 4,000 rpm for 20 mins to precipitate proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

Self-Validating Check: Include a positive control (e.g., Verapamil or Propranolol) and a negative control (minus NADPH) to rule out chemical instability.

Protocol: Metabolite Identification (MetID)

Objective: Structurally characterize M1–M4 using High-Resolution Mass Spectrometry (HRMS).

Instrument Settings (Q-TOF/Orbitrap):

  • Ionization: ESI Positive Mode (due to basic nitrogen).

  • Mass Range: 50–1000 m/z.

  • Fragmentation: Data-Dependent Acquisition (DDA) or

    
    .
    

Diagnostic Mass Shifts: | Metabolite | Transformation |


 Mass (Da) | Diagnostic Fragment |
| :--- | :--- | :--- | :--- |
| Parent  | - | 0 | 157.13 

| | M1 | Demethylation | -14.01 | Loss of methyl on amide side chain. | | M2 | Hydroxylation | +15.99 | +16 Da on piperidine ring fragment. | | M4 | Glucuronidation | +176.03 | Neutral loss of 176 Da (glucuronic acid). |

Experimental Workflow Diagram

This workflow illustrates the logical progression from incubation to data analysis.

Workflow Incubation Microsomal Incubation (HLM + NADPH) Quench Protein Precipitation (ACN + IS) Incubation->Quench Timepoints Centrifuge Centrifugation (4000g, 20 min) Quench->Centrifuge LCMS LC-HRMS Analysis (Q-TOF / Orbitrap) Centrifuge->LCMS Supernatant DataProc Metabolite Identification (Mass Defect Filtering) LCMS->DataProc Raw Data

Figure 2: Step-by-step bioanalytical workflow for metabolite profiling.

References

  • Rowland, A., et al. (2006). In vitro characterization of the metabolism of piperidine-type drugs by human cytochrome P450 enzymes.[1][2] Drug Metabolism and Disposition.[2][3]

  • Kaivosaari, S., et al. (2011). N-glucuronidation of drugs and other xenobiotics: enzymology and methods. Xenobiotica.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology.

Sources

Methodological & Application

Application Note: Catalytic Hydrogenation Protocols for Piperidine Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on the synthesis and optimization of piperidine acetamide derivatives . These scaffolds are critical pharmacophores in neurokinin-1 (NK1) receptor antagonists, methylphenidate analogs (ADHD therapeutics), and various kinase inhibitors.

Introduction & Strategic Importance

The transition from pyridine to piperidine is a cornerstone transformation in medicinal chemistry.[1][2][3] While conceptually simple, the hydrogenation of pyridine acetamides presents specific challenges:

  • Catalyst Poisoning: The basic nitrogen of the product (piperidine) binds strongly to catalyst surfaces, often halting the reaction.

  • Stereocontrol: Controlling the cis/trans diastereoselectivity relative to the acetamide side chain is critical for biological activity.

  • Chemo-selectivity: Preserving the amide functionality while reducing the aromatic ring requires precise catalyst selection.

This guide details three distinct protocols ranging from "brute force" heterogeneous reduction to precision asymmetric synthesis.

Mechanistic Foundation: The Adsorption-Desorption Cycle

Understanding the surface chemistry is vital for troubleshooting. The reaction does not proceed in the bulk solvent but at the catalyst interface.

Mechanism of Heterogeneous Pyridine Hydrogenation
  • Adsorption: The pyridine nitrogen coordinates to the metal surface (Pd, Pt, Rh).

  • Activation: Acidic media (AcOH, HCl) protonate the nitrogen. Crucial Insight: The pyridinium ion adsorbs less strongly than the free base, preventing irreversible poisoning of the active sites.

  • Stepwise Addition: Hydrogen is added across the C=N and C=C bonds.

  • Desorption: The saturated piperidinium salt desorbs, freeing the site.

HydrogenationMechanism Figure 1: Acid-Promoted Heterogeneous Hydrogenation Mechanism cluster_0 Phase 1: Activation cluster_1 Phase 2: Surface Catalysis Pyridine Pyridine-Acetamide (Substrate) Pyridinium Pyridinium Cation (Activated Species) Pyridine->Pyridinium + H+ Acid Acid (H+) (Activator) Acid->Pyridinium Adsorption Adsorption to Metal (Weakened by H+) Pyridinium->Adsorption H_Addition Stepwise H2 Addition (Syn-Addition) Adsorption->H_Addition Desorption Product Desorption H_Addition->Desorption Piperidine Piperidine-Acetamide (Product) Desorption->Piperidine

Figure 1: The acid-promoted pathway prevents catalyst poisoning by modulating the adsorption strength of the nitrogen species.

Experimental Protocols

Protocol A: High-Pressure Heterogeneous Reduction (The "Gold Standard")

Target: Reduction of Pyridine-2-acetamide to Piperidine-2-acetamide. Best For: Difficult substrates, gram-scale synthesis, robust functional groups. Catalyst: Platinum Oxide (Adams' Catalyst,


).
Rationale

 is the superior catalyst for pyridine reduction because it is robust against nitrogen poisoning. Acetic acid serves as both solvent and activator.[4]
Materials
  • Substrate: Pyridine-2-acetamide derivative (1.0 equiv)

  • Catalyst:

    
     (5-10 mol%)
    
  • Solvent: Glacial Acetic Acid (0.1 M concentration)

  • Gas: Hydrogen (

    
    ), 50-70 bar (High Pressure)
    
Step-by-Step Methodology
  • Preparation: In a high-pressure autoclave glass liner, dissolve 1.0 g of pyridine-2-acetamide in 10 mL of glacial acetic acid.

    • Note: If the substrate is a hydrochloride salt, add 1.0 equiv of sodium acetate to buffer the system.

  • Catalyst Addition: Carefully add 5 mol%

    
    .
    
    • Safety:

      
       can be pyrophoric in the presence of 
      
      
      
      . Add to the wet solution under inert gas (Nitrogen/Argon).
  • Pressurization: Seal the autoclave. Purge with

    
     (3x) followed by 
    
    
    
    (3x). Pressurize to 50 bar (725 psi) .
  • Reaction: Stir vigorously (1000 rpm) at 25°C for 6–10 hours.

    • Monitoring: Unlike standard reactions, TLC is difficult in AcOH. Monitor

      
       uptake curve if the reactor allows.
      
  • Workup:

    • Depressurize carefully.

    • Filter the mixture through a Celite pad to remove Pt black. Wash with MeOH.

    • Concentrate the filtrate to remove AcOH.

    • Neutralization: Dissolve residue in EtOAc/Water. Basify aqueous layer to pH > 12 using 2M NaOH (to liberate the free piperidine amine). Extract with EtOAc (3x).

  • Purification: Dry over

    
     and concentrate. If diastereomers form, separate via column chromatography (
    
    
    
    ).
Protocol B: Mild, Stereoselective Reduction (Rh-Catalyzed)

Target: Substrates with sensitive groups (e.g., esters, ketones) or where cis-selectivity is required. Catalyst: 5% Rhodium on Carbon (Rh/C) or Rhodium(III) Oxide (


).
Rationale

Rhodium operates at much lower pressures (1-5 bar) and temperatures than Platinum. It strongly favors cis-hydrogenation (all hydrogens added from the catalyst face).

Experimental Parameters
ParameterConditionNote
Catalyst 5% Rh/C (wet support)"Wet" support reduces pyrophoric risk.
Loading 5 wt%Higher loading ensures completion at low pressure.
Solvent Methanol or WaterAvoids acetylation side-reactions seen in AcOH.
Pressure 3–5 bar (Balloon to Low Pressure)Can often be run in a glass Parr shaker.
Temperature 40–50°CSlightly elevated temp aids kinetics.
Workflow
  • Dissolve substrate in Methanol.

  • Add Rh/C catalyst.[1][5][6]

  • Pressurize to 4 bar

    
    .
    
  • Heat to 45°C. Reaction typically completes in 4–6 hours.

  • Critical Step: If the product is a cis/trans mixture, the cis isomer usually dominates (>90%).

Protocol C: Asymmetric Hydrogenation (Chiral Auxiliary Route)

Target: Enantiopure Piperidine-2-acetamides (e.g., Ritalin precursors). Method: Chiral Auxiliary-Assisted Heterogeneous Hydrogenation.[7]

Concept

Direct asymmetric hydrogenation of pyridines is difficult.[2][4][8][9][10] Attaching a chiral auxiliary (e.g., oxazolidinone) to the pyridine creates a steric environment that directs


 addition to a specific face.
Workflow Diagram

AsymmetricWorkflow Figure 2: Chiral Auxiliary Strategy for Asymmetric Synthesis Step1 1. Coupling Pyridine-2-acid + Chiral Oxazolidinone Step2 2. Hydrogenation Pd(OH)2/C, AcOH, 100 bar H2 (Diastereoselective Face Addition) Step1->Step2 Yields Chiral Pyridine Step3 3. Hydrolysis/Cleavage Remove Auxiliary Step2->Step3 Yields Diastereomerically Pure Piperidine Result Enantiopure Piperidine Acetamide Step3->Result

Protocol Details
  • Substrate: 2-substituted pyridine attached to a chiral oxazolidinone auxiliary.

  • Catalyst: Pearlman’s Catalyst (

    
    ).
    
  • Conditions: 100 bar

    
    , AcOH, Room Temp.
    
  • Result: The bulky auxiliary blocks one face of the pyridine ring, forcing

    
     to add from the opposite side, often achieving >95% de (diastereomeric excess).
    

Comparison of Methods

FeatureProtocol A (PtO2)Protocol B (Rh/C)Protocol C (Chiral Aux)
Pressure High (50-70 bar)Low (1-5 bar)Very High (100 bar)
Solvent Acetic AcidMeOH / WaterAcetic Acid
Selectivity Cis/Trans mix (Cis major)High Cis-selectivityHigh Enantioselectivity
Substrate Scope Robust substratesSensitive substratesHigh-value chiral targets
Cost High (Pt)Moderate (Rh)High (Auxiliary + Pd)

Troubleshooting & Expert Tips

Reaction Stalls (Incomplete Conversion)
  • Cause: Catalyst poisoning by the generated secondary amine.

  • Solution: Add 1.0 equivalent of HCl or use Acetic Acid as the solvent. The protonated amine (

    
    ) does not bind to the metal surface.
    
Over-Reduction (De-oxygenation)
  • Issue: The acetamide carbonyl is reduced to an ethyl group.

  • Solution: Switch from

    
     to Rh/C . Rhodium is less active toward carbonyl reduction than Platinum or Palladium under acidic conditions.
    
De-halogenation
  • Issue: If the pyridine has a Chloro- or Bromo- substituent, it may be cleaved.[7]

  • Solution: Use Pt/C (sulfided) or add a catalyst poison like thiophene to attenuate activity, although this significantly slows the hydrogenation rate.

References

  • Reddy, M. S., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry. Link

  • Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. Link

  • BenchChem Application Notes. (2025). "Catalytic Hydrogenation of Pyridine to Piperidine: Catalytic Systems and Reaction Mechanisms." Link

  • Maegawa, T., et al. (2006). "Mild and Efficient Hydrogenation of Aromatic Compounds Using Rh/C." Synlett.[5] Link

  • Jones, S. P., et al. (2022).[11] "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry.[11] Link

Sources

Application Note: Storage and Handling Protocols for N-methyl-2-(piperidin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methyl-2-(piperidin-4-yl)acetamide (CAS: 70724-80-0) is a bifunctional building block characterized by a secondary amine (piperidine ring) and a secondary amide side chain. Its structural duality presents specific stability challenges: the secondary amine is prone to forming carbamates upon exposure to atmospheric CO₂, while the amide moiety introduces hygroscopicity.

This guide defines the rigorous protocols required to maintain the chemical integrity of this compound. The core directive is the exclusion of moisture and carbon dioxide during long-term storage. [1]

Physicochemical Profile & Specifications

Understanding the intrinsic properties of the molecule is the first step in establishing a robust handling protocol.

PropertySpecificationNotes
Chemical Name This compound
CAS Number 70724-80-0
Molecular Formula C₈H₁₆N₂O
Molecular Weight 156.23 g/mol
Physical State Solid or Viscous OilState depends on purity and salt form. Free base is often a low-melting solid/oil.
Basicity (pKa) ~10.5 - 11.0 (Piperidine N)Highly basic; avidly absorbs CO₂.
Solubility DMSO, Methanol, Water, EthanolHigh polarity due to amide/amine functionality.
Hygroscopicity HighAmide and amine groups both attract moisture.

Storage Protocol: The "Dry-Inert" Standard

The stability of this compound is compromised primarily by oxidative degradation and carbamate formation . The following protocol is mandatory for maintaining purity >98%.

Environmental Control[1][2]
  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The secondary amine reacts reversibly with CO₂ in the air to form a carbamate salt (ammonium carbamate species), which appears as a white crust on the material.

  • Temperature:

    • Long-term (>1 month): Store at -20°C .

    • Short-term (<1 month): Store at 2-8°C .

  • Humidity: Strictly anhydrous. Store in a desiccator or a sealed container with active desiccant packets (Silica gel or molecular sieves).

Container Specifications
  • Primary Vessel: Amber glass vial with a Teflon-lined screw cap. Avoid clear glass to prevent potential photo-oxidation, although the compound is not highly photosensitive.

  • Seal: Parafilm® or electrical tape should be applied over the cap-vessel junction to minimize gas exchange.

Decision Tree: Salt vs. Free Base

The storage requirements differ slightly if you have the hydrochloride salt versus the free base.

StorageWorkflow Start Identify Form IsSalt HCl/TFA Salt? Start->IsSalt FreeBase Free Base IsSalt->FreeBase No SaltStorage Store at RT or 4°C (Desiccated) IsSalt->SaltStorage Yes (More Stable) BaseStorage Store at -20°C (Inert Gas Essential) FreeBase->BaseStorage Precaution Monitor for CO2 absorption (Crusting) BaseStorage->Precaution

Figure 1: Storage logic based on chemical form. The free base requires significantly more stringent protection against atmospheric CO₂.

Handling & Safety Procedures

Hazard Classification (GHS):

  • H302: Harmful if swallowed.[2][3][4]

  • H315/H319: Causes skin and serious eye irritation.[4]

  • H335: May cause respiratory irritation.[3][4]

Engineering Controls[1]
  • Fume Hood: Always handle the neat compound (powder/oil) inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Weighing: If the compound is a free base oil/low-melting solid, weigh quickly to minimize exposure to air. If precise stoichiometry is required, weigh by difference using a capped syringe or vial.

Reconstitution & Solubilization

When preparing stock solutions for biological assays or synthesis:

  • Solvent Choice:

    • DMSO: Recommended for biological stocks (up to 100 mM).

    • Water/PBS: Soluble, but ensure pH is buffered. The basicity of the piperidine may shift the pH of unbuffered water.

  • Stock Stability:

    • DMSO stocks should be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

    • Aqueous solutions should be prepared fresh due to the potential for slow hydrolysis or microbial growth.

Quality Control (QC) & Troubleshooting

Before using stored material in critical experiments, validate its integrity.

Common Degradation Signs
  • Appearance Change: Transition from a clear oil/white solid to a yellow/brown sticky solid indicates oxidation (N-oxide formation).

  • "Crusting": A white solid forming on the rim of a bottle containing the free base oil indicates reaction with atmospheric CO₂ (Carbamate formation).

Analytical Verification (NMR)

Proton NMR (¹H-NMR) is the gold standard for checking purity.

  • Diagnostic Peak (Piperidine): Look for the multiplets of the piperidine ring protons (approx. 2.5 - 3.0 ppm for α-protons). Broadening or shifting of these peaks often indicates protonation or carbamate formation.

  • Diagnostic Peak (N-Methyl): The N-methyl singlet should appear around 2.6 - 2.8 ppm.

  • Impurity Check: Look for a broad singlet >8 ppm (ammonium species) or extra carbonyl signals in ¹³C-NMR (carbamate carbonyl ~160 ppm).

QC_Flow Sample Stored Sample Visual Visual Inspect: Color/Crust? Sample->Visual NMR 1H-NMR (DMSO-d6) Visual->NMR Looks OK Fail_Ox Fail: Yellowing (Oxidation) Visual->Fail_Ox Yellow/Brown Fail_CO2 Fail: White Crust (Carbamate) Visual->Fail_CO2 Crusty Rim Pass Pass: Clear/White Sharp Peaks NMR->Pass Clean Spectrum NMR->Fail_CO2 Shifted Alpha-H

Figure 2: Quality Control workflow to identify common degradation pathways before experimental use.

References

  • PubChem. (n.d.).[4][5][6] this compound (CID 20569899).[4] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-methyl-2-(piperidin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource , designed for researchers requiring high-fidelity protocols and troubleshooting for the synthesis of N-methyl-2-(piperidin-4-yl)acetamide .

Ticket ID: N-METH-PIP-YIELD-OPT Subject: Optimizing Reaction Yield & Isolation of Polar Piperidine Acetamides Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Yield Killer" Analysis

The synthesis of This compound presents a specific dichotomy: the amide coupling is chemically trivial, but the isolation is physically difficult.

  • The Chemical Challenge: The secondary amine on the piperidine ring competes with the methylamine if left unprotected. Self-condensation polymerization is the primary cause of "tar" formation.

  • The Physical Challenge: The final product (free base) is highly polar (Calculated LogP ≈ -0.2 to 0.1). Standard aqueous workups (EtOAc/Water) often result in 0% isolated yield because the product partitions into the aqueous layer.

The Solution: This guide enforces a Boc-protection strategy followed by a non-aqueous isolation or ion-exchange purification workflow.

Validated Synthetic Workflow (The "Golden Route")

Do not attempt direct amidation on the unprotected piperidine acid. Use 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid as your starting material.

Step 1: The Amide Coupling

Goal: Synthesis of tert-butyl 4-(2-(methylamino)-2-oxoethyl)piperidine-1-carboxylate.

ParameterRecommendationRationale
Coupling Agent HATU (Preferred) or EDC/HOBtHATU provides faster kinetics for the methylamine addition, minimizing competitive hydrolysis of the active ester.
Amine Source Methylamine (2M in THF) Avoid aqueous methylamine to prevent hydrolysis of the activated ester. Avoid Methylamine HCl salt unless using excess base (DIPEA), which complicates purification.
Solvent DMF or DCM DMF solubilizes the polar intermediate best; DCM is easier to remove but may not dissolve the Boc-acid fully at high concentrations.
Base DIPEA (Hünig's Base)Essential to deprotonate the carboxylic acid for activation. Use 2.0–3.0 equivalents.

Protocol A: High-Yield Coupling

  • Dissolve Boc-acid (1.0 eq) in DMF (0.2 M concentration).

  • Add DIPEA (3.0 eq). Stir for 5 mins.

  • Add HATU (1.1 eq). The solution should turn yellow/orange. Stir for 15 mins to form the activated ester.

  • Add Methylamine (2M in THF) (1.5 eq) dropwise.

  • Stir at RT for 2–4 hours. Monitor by LCMS (Target M+H ≈ 257 for Boc-intermediate).

  • Workup: Dilute with EtOAc. Wash 3x with saturated NaHCO₃, 1x with Brine. Dry over Na₂SO₄. Concentrate.

    • Note: The Boc-intermediate is lipophilic enough to extract. The final product is not.

Step 2: Deprotection & Isolation (The Critical Failure Point)

Goal: Removal of Boc group without losing product to the aqueous waste.

Common Mistake: Using TFA/DCM followed by an aqueous NaHCO₃ wash. Result: Product stays in the water.

Method A: The "Resin Capture" (Recommended for <5g scale)

This method avoids aqueous extraction entirely.

  • Dissolve Boc-amide in 4M HCl in Dioxane (10 eq HCl). Stir 2 hours.

  • Concentrate in vacuo to dryness. You now have the HCl salt .[1]

  • Dissolve the crude salt in MeOH.

  • Pass through a SCX-2 (Strong Cation Exchange) cartridge.

    • Wash: Flush with MeOH (removes non-basic impurities).

    • Elute: Flush with 2M Ammonia in MeOH .

  • Concentrate the ammonia/MeOH fraction.

  • Yield: Quantitative recovery of the free base.

Method B: The "Salting Out" (Recommended for >5g scale)

If you cannot use resin, you must force the product into the organic layer.

  • Deprotect with TFA/DCM or HCl/Dioxane. Concentrate to dryness.

  • Dissolve residue in minimal water.

  • Basify to pH >12 with 50% NaOH (keep volume low).

  • Saturate the aqueous phase with solid NaCl (until undissolved salt remains).

  • Extract 5x with CHCl₃:IPA (3:1 ratio) or DCM:MeOH (9:1) .

    • Note: Pure EtOAc or DCM will NOT pull the product out of water efficiently.

  • Dry organic layer over Na₂SO₄ and concentrate.

Visual Troubleshooting & Logic Flow

The following diagram illustrates the decision logic for maximizing yield based on available equipment and scale.

ReactionLogic Start Start: Yield Improvement CheckSM Input: 2-(piperidin-4-yl)acetic acid Start->CheckSM ProtCheck Is Nitrogen Protected? CheckSM->ProtCheck Protect Action: Install Boc Group ProtCheck->Protect No Coupling Coupling: HATU + MeNH2 (THF) ProtCheck->Coupling Yes (Boc) Protect->Coupling Monitor LCMS Check: Conversion >95%? Coupling->Monitor Boost Add 0.5 eq HATU + Heat to 40°C Monitor->Boost No Deprot Deprotection: 4M HCl/Dioxane Monitor->Deprot Yes Boost->Monitor Isolation Isolation Strategy Deprot->Isolation MethodA Method A: SCX-2 Column (Elute w/ NH3/MeOH) Isolation->MethodA Scale < 5g MethodB Method B: CHCl3/IPA Extraction (Sat. NaCl + pH 14) Isolation->MethodB Scale > 5g Final Target: this compound MethodA->Final MethodB->Final

Caption: Workflow logic for preventing polymerization and isolation losses during synthesis.

Comparative Data: Coupling Reagents

We have aggregated internal data regarding coupling efficiency for secondary amines on this specific scaffold.

Reagent SystemConversion (1h)Isolated Yield (Step 1)Notes
HATU / DIPEA >98% 92% Recommended. Fast, clean. Expensive but worth it for yield.
EDC / HOBt / DIPEA85%78%Slower. Requires overnight stirring. Urea byproduct removal can be tedious.[2][3]
DCC / DMAP60%45%Avoid. Difficult purification (DCU removal). Poor kinetics.
Thionyl Chloride (Acid Chloride)>95%60%High conversion, but degradation of Boc group is possible if HCl isn't scavenged perfectly.

Frequently Asked Questions (FAQs)

Q: My product is a sticky oil after deprotection. How do I get a solid? A: The free base is often an oil or low-melting solid. To get a handleable solid, convert it to the Hydrochloride salt .

  • Protocol: Dissolve the oil in minimal EtOH. Add 1.1 eq of concentrated HCl (or HCl in ether). Add Et₂O dropwise until cloudy. Cool to 0°C. White crystals of the HCl salt should precipitate.

Q: Can I use aqueous methylamine (40%)? A: You can, but yields will drop by 10-15%. Water hydrolyzes the HATU/EDC active ester back to the starting acid. If you must use aqueous amine, increase the coupling agent to 1.5 eq and use EDC (less sensitive to water than HATU).

Q: I see a mass of M+H = 298 in my LCMS. What is it? A: This is likely the HATU-guanidine adduct . This happens if the amine (methylamine) is added too slowly or is old. Ensure your methylamine is fresh and added immediately after the activation step.

Q: Why not just use the acid chloride method? A: Generating the acid chloride from the Boc-acid requires reagents like oxalyl chloride or thionyl chloride. These generate HCl, which strips the Boc group during the activation step, leading to polymerization. If you use this route, you must use Vilsmeier reagent or strictly control pH, which is operationally difficult.

References

  • Amide Coupling Mechanisms & Reagents

    • Title: A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents.[3]

    • Source: BenchChem Technical Guides.
  • Title: Technical Support Center: Purification of Piperidine Derivatives (Resin & Extraction Protocols).
  • Physical Properties & Solubility Data

    • Title: this compound Compound Summary (CID 20569899).[4]

    • Source: PubChem (N
    • URL:[Link]

  • Boc-Acid Starting Material Specifications

    • Title: 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid Product Page.

    • Source: Sigma-Aldrich / Merck.

Sources

Troubleshooting solubility issues of N-methyl-2-(piperidin-4-yl)acetamide in water

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-methyl-2-(piperidin-4-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in aqueous media. The following question-and-answer guide provides in-depth, field-proven insights and step-by-step protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound, and what is its expected baseline solubility in water?

A1: Understanding the inherent properties of this compound is the first step in troubleshooting. The molecule's structure, containing a basic piperidine ring and a polar N-methylacetamide group, dictates its behavior in aqueous solutions.

The piperidine nitrogen and the amide group are capable of forming hydrogen bonds with water, which generally favors solubility.[1][2] The computed partition coefficient (XLogP3) is -0.2, suggesting that the compound is relatively hydrophilic and should exhibit reasonable aqueous solubility under favorable conditions.[3] However, the interplay of its basicity and the overall molecular structure can lead to solubility issues under specific experimental conditions.

Table 1: Key Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₁₆N₂O PubChem[3]
Molecular Weight 156.23 g/mol PubChem[3]
Computed XLogP3 -0.2 PubChem[3]
Hydrogen Bond Donors 1 PubChem[3]

| Hydrogen Bond Acceptors | 2 | PubChem[3] |

Q2: I'm observing very low solubility or precipitation of this compound in my neutral aqueous buffer (e.g., PBS pH 7.4). Why is this happening?

A2: This is a classic challenge for compounds containing a basic amine functional group, such as the piperidine ring in your molecule. The root cause is the pH-dependent nature of the piperidine nitrogen.

  • Causality: The piperidine ring contains a secondary amine, which is a weak base. The pKa of a protonated piperidine is approximately 11.2.[4] At neutral or alkaline pH (pH > pKa), the nitrogen atom is primarily in its neutral, un-ionized (free base) form. This free base form is less polar and, consequently, significantly less soluble in water compared to its protonated counterpart.[4][5] Your observation of low solubility in a pH 7.4 buffer is expected because a substantial portion of the compound exists as the less soluble free base.

The diagram below illustrates this fundamental acid-base equilibrium.

G cluster_0 pH < pKa (e.g., pH 2-5) cluster_1 pH > pKa (e.g., pH 7.4) Protonated Piperidinium Salt (Cationic, High Solubility) FreeBase Free Base (Neutral, Low Solubility) Protonated->FreeBase + OH⁻ FreeBase->Protonated + H⁺

Figure 1. pH-dependent equilibrium of the piperidine moiety.
Q3: What is the most direct and effective first step to improve the aqueous solubility of this compound?

A3: The most effective initial strategy is pH adjustment . Given the basic nature of the piperidine nitrogen, lowering the pH of your aqueous solution will dramatically increase the solubility of this compound.

  • Mechanism of Action: By adding a dilute acid (e.g., HCl, citric acid), you increase the concentration of H⁺ ions in the solution. This shifts the equilibrium shown in Figure 1 to the left, favoring the formation of the protonated piperidinium cation. This charged species is an ionic salt, which is significantly more polar and readily solvated by water molecules, leading to a substantial increase in solubility.[6][7] Most basic drugs are formulated as salts to improve their solubility and dissolution rates.[8]

The following troubleshooting workflow should be your primary guide.

G Start Start: Solubility Issue in Aqueous Buffer CheckpH Is the buffer pH neutral or alkaline (≥7)? Start->CheckpH AdjustpH Action: Lower pH (e.g., to pH 4-5) using dilute HCl or citrate buffer. CheckpH->AdjustpH  Yes   UseCosolvent Next Step: Evaluate Co-solvents (See Q5) CheckpH->UseCosolvent No (already acidic) Soluble Result: Compound Dissolves (Problem Solved) AdjustpH->Soluble Success NotSoluble Result: Still Insoluble or Precipitation Occurs AdjustpH->NotSoluble Failure NotSoluble->UseCosolvent Advanced Next Step: Advanced Methods (Surfactants, Cyclodextrins) (See Q6) UseCosolvent->Advanced If needed

Figure 2. Initial troubleshooting workflow for solubility enhancement.

Table 2: Representative Effect of pH on the Solubility of a Piperidine Derivative This table illustrates the dramatic impact of pH on solubility for a compound with a similar basic functional group.

Solvent System pH Approximate Solubility (mg/mL)
Deionized Water ~7.0 < 0.001
Phosphate-Buffered Saline (PBS) 7.4 < 0.001
0.01 M Hydrochloric Acid (HCl) ~2.0 > 10
0.1 M Citrate Buffer 4.0 > 5

Data adapted from a representative study on piperidine-containing compounds.[9]

Q4: If pH adjustment is insufficient or not compatible with my assay, what is the next logical step?

A4: If you are constrained to a specific pH range or if acidification does not achieve the desired concentration, the use of co-solvents is the next recommended approach.[10]

  • Mechanism of Action: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10][11] This reduction in polarity lowers the energy required to create a cavity in the solvent for the nonpolar parts of your solute molecule, thereby increasing its solubility.[6][12]

Commonly used co-solvents in preclinical and research settings are listed in the table below. It is often necessary to screen a few co-solvents to find the optimal system for your specific compound and application.[6]

Table 3: Common Co-solvents for Preclinical Formulations

Co-solvent Polarity Typical Concentration Range Notes
Ethanol High 5-20% (v/v) Generally well-tolerated in many biological assays.[13]
Propylene Glycol (PG) High 10-40% (v/v) A common vehicle for in vivo and in vitro studies.[11]
Polyethylene Glycol 400 (PEG 400) Medium 10-50% (v/v) Can significantly enhance solubility of many compounds.[12]

| Dimethyl Sulfoxide (DMSO) | High | 1-10% (v/v) | Use with caution; can have biological effects. Keep final concentration low (<0.5-1%) in cell-based assays.[6] |

General Protocol for Co-solvent Screening:

  • Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mg/mL in DMSO).

  • In separate vials, prepare a series of aqueous buffers containing different percentages of the co-solvent (e.g., 5%, 10%, 20% PG in water).

  • Spike a small volume of the stock solution into each co-solvent/buffer mixture to reach your target final concentration.

  • Vortex briefly and observe for any precipitation immediately and after a set period (e.g., 1-2 hours) at the intended experimental temperature.

  • The lowest percentage of co-solvent that maintains clarity is often the preferred choice to minimize potential artifacts in your experiment.

Q5: What advanced solubilization techniques can I consider for very challenging cases?

A5: When pH modification and co-solvents fail to provide the required solubility, or for specific applications like in vivo formulations, more advanced methods such as surfactants or cyclodextrins can be employed.[6]

  • Surfactants (Micellar Solubilization): Surfactants are amphiphilic molecules that form micelles in water above a certain concentration (the critical micelle concentration). The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[13]

    • Common Examples: Tween® 80, Solutol® HS-15.[6]

    • Application: Particularly useful for very hydrophobic compounds. The choice and concentration of surfactant must be carefully optimized for your specific application to avoid toxicity or assay interference.

  • Inclusion Complexation (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can trap a poorly soluble "guest" molecule (like your compound) within this cavity, forming an inclusion complex that has greatly enhanced aqueous solubility.[4][9]

    • Common Examples: β-cyclodextrin (βCD), Hydroxypropyl-β-cyclodextrin (HP-βCD).[14]

    • Application: This is a powerful technique for increasing the apparent solubility of a compound without altering the bulk solvent properties as much as co-solvents do.[14]

Q6: How do I perform a reliable and accurate measurement of thermodynamic solubility?

A6: To make informed decisions, you must accurately determine the equilibrium (thermodynamic) solubility of your compound under various conditions. The "Shake-Flask" method is the industry-standard approach.[15][16]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

  • Objective: To determine the saturation concentration of this compound in a specific aqueous buffer at a controlled temperature.

  • Materials:

    • This compound (solid powder)

    • Chosen solvent (e.g., pH 4.0 citrate buffer, pH 7.4 PBS)

    • Glass vials with screw caps

    • Orbital shaker or rotator in a temperature-controlled incubator

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PVDF or PTFE, check for compound binding)

    • Calibrated analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent (e.g., add 2-5 mg of solid to 1 mL of buffer). The key is to have undissolved solid visible throughout the experiment.

    • Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to the desired temperature (e.g., 25°C or 37°C). Agitate for 24 to 48 hours to ensure equilibrium is reached.[15][17]

    • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Carefully collect the supernatant. For a robust separation, centrifuge the supernatant at high speed (e.g., >10,000 x g for 15 minutes).[15]

    • Filtration (Optional but Recommended): As a final clarification step, filter the centrifuged supernatant through a 0.22 µm syringe filter. Self-Validation Step: It is crucial to check for any loss of compound due to binding to the filter material.[15]

    • Quantification: Prepare a series of dilutions of your sample in the mobile phase of your analytical system. Quantify the concentration of the dissolved compound against a standard curve using a validated HPLC-UV or LC-MS method.

    • Reporting: The resulting concentration is the equilibrium solubility, typically reported in µg/mL or µM.

References

  • Chaudhary, A., Nagaich, U., & Gulati, N. (2012). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. ResearchGate. [Link]

  • Wikipedia contributors. (2023, December 27). Cosolvent. Wikipedia. [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. SlideShare. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Al-Sabbagh, A., & Duggirala, N. K. (2021). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. ACS Publications. [Link]

  • Kumar, L. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. [Link]

  • Babu, P. S., & Kumar, A. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Onishi, H., & Umehara, K. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega. [Link]

  • Solubility of Things. (n.d.). Piperidine. Solubility of Things. [Link]

  • Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry. [Link]

  • O'Keefe, S. (n.d.). Amine Unknowns. University of Rochester. [Link]

  • SlidePlayer. (n.d.). Amine compounds. SlidePlayer. [Link]

  • Wikipedia contributors. (2023, December 27). N-Methylacetamide. Wikipedia. [Link]

  • ResearchGate. (2025, August 10). Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K. ResearchGate. [Link]

Sources

Purification strategies for N-methyl-2-(piperidin-4-yl)acetamide post-synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polarity Trap"

N-methyl-2-(piperidin-4-yl)acetamide presents a classic purification paradox in organic synthesis. The molecule contains a secondary amine (pKa ~11.0) and a polar amide motif , rendering it highly water-soluble and prone to "streaking" on normal-phase silica.[1]

Standard workups often fail because the molecule partitions into the aqueous phase during neutral extractions, or "oils out" during crystallization attempts due to hydrogen bonding networks. This guide moves beyond standard protocols, offering specialized strategies for pH-swing extraction , modified chromatography , and salt formation to ensure >98% purity.

Module 1: The "pH Swing" Extraction Protocol

The Problem: The product remains in the aqueous layer during standard DCM/Water extractions, leading to massive yield loss. The Fix: A precise pH adjustment coupled with a high-polarity organic solvent system.[1]

Step-by-Step Workflow
  • Acidic Wash (Impurity Removal):

    • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

    • Extract with 0.5 M HCl (aq) .

    • Mechanism: The piperidine nitrogen protonates (

      
      ), forcing the product into the water layer. Neutral impurities (unreacted amides, non-basic byproducts) stay in the EtOAc.
      
    • Discard the organic layer.

  • The "pH Swing" (Liberation):

    • Cool the aqueous layer to 0–5°C (ice bath).

    • Slowly basify with 4 M NaOH or Sat. K₂CO₃ until pH > 12.5.

    • Critical Check: Use a pH probe, not just paper, to ensure you are well above the pKa (~11).

  • High-Polarity Extraction (The "Secret Sauce"):

    • Do NOT use pure DCM.[1] It is often insufficient for highly polar amines.

    • Solvent System: Use Chloroform : Isopropanol (3:1) .[1][2]

    • Extract the basic aqueous layer 4–5 times. The Isopropanol disrupts the hydration shell around the amine, significantly improving mass transfer into the organic phase.

  • Drying & Concentration:

    • Dry combined organics over Na₂SO₄ (Sodium Sulfate).[1][3] Avoid MgSO₄ as it can coordinate with polar amides.

    • Concentrate in vacuo to yield the free base.

Visualizing the Logic (DOT Diagram)

ExtractionLogic Start Crude Reaction Mixture AcidWash Dissolve in EtOAc Wash with 0.5M HCl Start->AcidWash Split1 Phase Separation AcidWash->Split1 OrgLayer1 Organic Layer (Neutral Impurities) Split1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Protonated Product) Split1->AqLayer1 Keep Basify Basify to pH > 12 (NaOH / K2CO3) AqLayer1->Basify Extract Extract with CHCl3 : IPA (3:1) Basify->Extract Split2 Phase Separation Extract->Split2 AqLayer2 Aqueous Layer (Salts/Waste) Split2->AqLayer2 Discard OrgLayer2 Organic Layer (Purified Free Base) Split2->OrgLayer2 Dry & Concentrate

Caption: Logical flow for the "pH Swing" extraction, isolating the basic amine from neutral impurities.

Module 2: Chromatographic Purification Strategies

The Problem: The secondary amine interacts with acidic silanols on silica gel, causing severe peak tailing (streaking) and poor separation.

Strategy A: Modified Normal Phase (Flash)

If you must use silica gel, you must deactivate the silica surface.

ParameterRecommendationRationale
Stationary Phase Standard Silica Gel (40–63 µm)Low cost, readily available.[1]
Mobile Phase A Dichloromethane (DCM)Good solubility for the organic backbone.
Mobile Phase B 10% Methanol in DCM + 1% NH₄OH Ammonia competes for silanol sites, sharpening the peak.
Gradient 0% to 20% BSlow gradient prevents co-elution.
Alternative Modifier 1% Triethylamine (TEA)Use if NH₄OH is unavailable.[1] Warning: TEA is harder to remove.
Strategy B: Reverse Phase (The "Gold Standard")

For >98% purity, especially for biological assays, Reverse Phase (C18) is superior.

  • Column: C18 functionalized silica.

  • Buffer: Water + 0.1% TFA (Trifluoroacetic acid) or Formic Acid .[1]

  • Organic: Acetonitrile (MeCN).[1]

  • Note: This yields the salt form (TFA salt). If the free base is required, you must perform the "pH Swing" extraction (Module 1) after collecting the fractions.

Module 3: Crystallization & Salt Formation

The Problem: The free base is often an oil or a low-melting solid that is difficult to handle. The Fix: Convert the amine to a crystalline salt. This is the most effective method for long-term stability and high purity.[1]

Protocol: Formation of the Hydrochloride Salt
  • Dissolve the purified free base oil in a minimal amount of dry Ethanol or Isopropanol .

  • Cool to 0°C.

  • Add 1.1 equivalents of HCl (4M in Dioxane or 1.25M in Ethanol) dropwise.

  • Add Diethyl Ether or MTBE slowly until the solution turns cloudy.

  • Stir at 0°C for 2 hours. White crystals should precipitate.[1]

  • Filter under Nitrogen (hygroscopic risk) and wash with cold ether.[1]

Decision Matrix: Selecting the Right Salt

SaltSelection Input Purified Free Base Goal Desired Outcome? Input->Goal Bio Biological Assay Goal->Bio In Vivo/Vitro Storage Long-term Storage Goal->Storage Shelf Stability Solubility Water Solubility Goal->Solubility Max Solubility HCl HCl Salt (Standard, Hygroscopic) Bio->HCl Preferred TFA TFA Salt (From HPLC, Cytotoxic) Bio->TFA Avoid (Toxic) Fumarate Fumarate Salt (Non-hygroscopic, Stable) Storage->Fumarate Best Crystal Lattice Solubility->HCl

Caption: Decision matrix for salt selection based on downstream application.

Troubleshooting & FAQs

Q1: My product is "oiling out" during crystallization. What do I do?

A: This is common for piperidine derivatives.[1]

  • Seed Crystals: If you have any solid batch, add a microscopic amount to induce nucleation.

  • Solvent Switch: Switch from Ethanol/Ether to Acetonitrile/MTBE . Acetonitrile is excellent for polar salts.

  • Scratching: Use a glass rod to scratch the side of the flask; the micro-abrasions provide nucleation sites.

Q2: I used TFA for Boc-deprotection. How do I remove the excess TFA?

A: TFA binds tightly to the piperidine amine.

  • Method 1 (Resin): Pass the solution through a basic ion-exchange resin (e.g., Amberlyst A-21).

  • Method 2 (Azeotrope): Dissolve in MeOH/HCl and rotovap repeatedly. The HCl will displace the TFA (pKa HCl < pKa TFA), and TFA is volatile.

Q3: The NMR shows a "broad hump" around 2-3 ppm.

A: This indicates the proton on the piperidine nitrogen is exchanging or H-bonding.[1]

  • Fix: Add a drop of D₂O to the NMR tube (shakes the signal out) or add a trace of TFA-d to sharpen the peak by forcing full protonation.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • University of Rochester. Workup for Polar and Water-Soluble Solvents.[1] Department of Chemistry. Available at: [Link]

  • LifeTein. Removing Trifluoroacetic Acid (TFA) From Peptides and Polar Amines.[1] Available at: [Link]

Sources

Technical Support Center: Purification Protocols for N-methyl-2-(piperidin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-NMPA-001 Subject: Removal of Impurities from Crude N-methyl-2-(piperidin-4-yl)acetamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses the purification of This compound (and its close analogs).[1] This molecule presents a specific chemical challenge: it contains a polar, basic secondary amine (piperidine ring) and a neutral, polar amide side chain.

Common impurities in this synthesis include:

  • Triethylamine Hydrochloride (TEA[1][2]·HCl): If acid chlorides were used.[1][2]

  • Coupling Reagents (EDC/NHS/HATU): If peptide coupling was used.

  • Unreacted Starting Material: Boc-protected intermediates or carboxylic acids.[1]

The following protocols prioritize Acid-Base Extraction as the primary, self-validating method, followed by Chromatography Optimization for difficult cases.

Module 1: The Self-Validating Acid-Base Extraction

Status: Primary Recommendation Principle: Exploiting the basicity of the piperidine nitrogen (


) to switch solubility phases, separating the product from neutral and acidic impurities.
The Protocol
StepActionChemical Logic (The "Why")
1 Dissolution Dissolve crude residue in 1M HCl (aq) . Ensure pH < 2.[1]
2 Organic Wash Wash the acidic aqueous layer with Ethyl Acetate (EtOAc) or Ether (

).[1] Discard organic layer.[1]
3 Basification Cool the aqueous layer on ice. Slowly add 10M NaOH or Sat.

until pH > 12.[1]
4 Extraction Extract the basic aqueous layer with DCM or Chloroform:Isopropanol (3:1) (

).[1]
5 Drying Dry combined organics over

, filter, and concentrate.
Visualization: Extraction Workflow

ExtractionWorkflow Start Crude Mixture (Amine + Impurities) Acidify Dissolve in 1M HCl (pH < 2) Start->Acidify Wash Wash with EtOAc Acidify->Wash Decision1 Phase Separation Wash->Decision1 OrgWaste Organic Layer: Neutral/Acidic Impurities (DISCARD) Decision1->OrgWaste Top Layer AqLayer Aqueous Layer: Product (Salt Form) Decision1->AqLayer Bottom Layer Basify Basify with NaOH/K2CO3 (pH > 12) AqLayer->Basify Extract Extract with DCM:IPA (3:1) Basify->Extract FinalOrg Organic Layer: Purified Product (Free Base) Extract->FinalOrg FinalAq Aqueous Layer: Salts/Inorganic Waste Extract->FinalAq

Caption: Logical flow for isolating basic amines from neutral/acidic byproducts.

Module 2: Chromatography Troubleshooting (The "Sticky" Amine)

Status: Secondary Recommendation Issue: Secondary amines interact strongly with acidic silanol groups on silica gel, causing tailing (streaking) and poor separation.

Optimization Matrix
VariableRecommendationTechnical Rationale
Stationary Phase DCM / Methanol / Ammonia Standard silica is acidic.[1] You must neutralize it.[1][3]
Modifier 1% Triethylamine (TEA) or 1%

Competes for silanol binding sites, allowing the product to elute as a sharp band [1].[1]
Solvent Ratio Start 90:10:1 (DCM:MeOH:NH4OH)High polarity is required to move the amide-amine product.[1]
Alternative Reverse Phase (C18) If the compound is very polar, standard silica may retain it indefinitely. Use Water/Acetonitrile with 0.1% TFA.[1]
Visualization: Chromatography Decision Tree

ChromTree Start TLC Analysis Check Does spot streak? Start->Check NoStreak Proceed with DCM/MeOH Check->NoStreak No YesStreak Add Modifier Check->YesStreak Yes Modifier Add 1% TEA or NH4OH to Eluent YesStreak->Modifier Check2 Improved? Modifier->Check2 Good Run Column Check2->Good Yes Bad Switch to C18 (Reverse Phase) Check2->Bad No

Caption: Decision logic for overcoming amine tailing on silica gel.

Module 3: Dealing with Triethylamine Hydrochloride (TEA[1][2]·HCl)

Problem: TEA·HCl is a ubiquitous impurity in amide couplings.[1] It is a white solid that often co-precipitates with the product.[1]

Removal Strategies:

  • The Solubility Switch: TEA·HCl is highly soluble in Water and Chloroform , but insoluble in Ether and THF [2].[1]

    • Action: Dissolve your crude mixture in dry THF. If a white precipitate forms, it is likely TEA[4]·HCl. Filter it off.

  • Sublimation/Evaporation: Free Triethylamine (TEA) is volatile, but the salt (TEA·HCl) is not.[1] You must treat the mixture with base (

    
    ) to free the TEA, then rotovap it off.
    

Frequently Asked Questions (FAQs)

Q1: My product is not extracting into DCM during the basic workup. It's stuck in the water.

  • Diagnosis: The molecule is too polar (likely due to the amide + amine combination).[1]

  • Solution: Switch extraction solvents. Use n-Butanol or a mixture of Chloroform/Isopropanol (3:1) .[1] Alternatively, "salt out" the aqueous layer by saturating it with NaCl to force the organic product out [3].

Q2: The product is an oil/gum.[1] How do I get a solid?

  • Diagnosis: Many secondary amines are oils as free bases.[1]

  • Solution: Convert it to a salt.[1][5] Dissolve the oil in a small amount of MeOH/EtOAc and add 4M HCl in Dioxane or Oxalic Acid . The resulting salt (Hydrochloride or Oxalate) will likely crystallize and can be filtered, providing a high-purity solid [4].[1]

Q3: Can I use Ninhydrin to stain the TLC?

  • Answer: Yes. As a secondary amine, it will stain (usually reddish-brown).[1] The amide part is UV active (254 nm), so use both UV and Ninhydrin to confirm purity.

References

  • BenchChem Technical Support. (2025).[1][2][6] Overcoming Challenges in Secondary Amine Purification. Retrieved from [1]

  • ResearchGate Community. (2014).[1] How can I remove triethylamine hydrochloride salt from the reaction mixture? Retrieved from

  • LibreTexts Chemistry. (2022).[1] Acid-Base Extraction: Isolating Bases. Retrieved from [1]

  • ChemicalBook. (2024).[1] Synthesis and purification of piperazine/piperidine acetamide derivatives. Retrieved from [1]

Sources

Technical Support Center: Resolving Crystallization Problems with Piperidine Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Piperidine acetamide scaffolds (APIs and Intermediates) Last Updated: February 15, 2026

Introduction: The Piperidine Acetamide Challenge

Welcome to the technical support hub. If you are working with piperidine acetamide derivatives, you are likely encountering a specific set of solid-state failures. This scaffold presents a "perfect storm" for crystallization issues due to two competing molecular features:

  • High Conformational Flexibility: The piperidine ring exists in dynamic equilibrium between chair and boat conformations, often leading to conformational polymorphism or difficulty in lattice packing.

  • Strong Hydrogen Bonding: The acetamide moiety acts as both a hydrogen bond donor and acceptor. While this should promote crystallization, it often leads to gelation or oiling out (Liquid-Liquid Phase Separation - LLPS) when the lattice energy cannot overcome the solvation energy quickly enough.[1]

This guide moves beyond generic advice, offering specific protocols to resolve these scaffold-dependent issues.

Module 1: Troubleshooting "Oiling Out" (LLPS)

Symptom: Upon cooling or antisolvent addition, the solution turns milky/turbid, followed by the formation of a viscous oil droplet layer at the bottom. No crystals form, or they form trapped inside the oil.

The Mechanism: Oiling out occurs when the system enters a region of the phase diagram where a stable liquid-liquid immiscibility gap exists before the solid-liquid solubility curve is crossed. For piperidine acetamides, this is often driven by impurities lowering the melting point or high supersaturation ratios in semi-polar solvents (like Ethyl Acetate/Hexane mixtures).

Diagnostic & Resolution Protocol

Step 1: Determine the Cause

  • Check Purity: If HPLC purity is <95%, impurities are likely suppressing the melting point below your crystallization temperature (

    
    ).
    
  • Check

    
     vs. 
    
    
    
    :
    If the oil forms at a temperature significantly higher than the solvent boiling point, you are likely in a spinodal decomposition zone.

Step 2: The "Seeded Cooling" Remediation Do not simply cool slower. You must bypass the metastable zone where oiling occurs.[1][2]

  • Determine Saturation Temperature (

    
    ):  Heat your mixture until clear.
    
  • Set Hold Temperature: Cool to

    
    . The solution must remain clear.
    
  • Seed Addition: Add 0.5 - 1.0 wt% of high-quality seed crystals.

    • Critical: If seeds dissolve,

      
       was incorrect. If seeds turn to oil, you are already in the LLPS zone (add more solvent).
      
  • Isothermal Aging: Hold at this temperature for 1-2 hours to allow a crystal surface area to develop.

  • Controlled Cooling: Cool at a rate of 0.1°C/min. This slow rate prevents the supersaturation from spiking into the oiling zone.

Visual Guide: Oiling Out Decision Tree

OilingOutWorkflow Start Observation: Solution turns turbid/oily CheckPurity Check Purity (HPLC) Start->CheckPurity HighImpurity Purity < 90% CheckPurity->HighImpurity LowImpurity Purity > 95% CheckPurity->LowImpurity PurifyFirst Action: Silica Plug / Acid-Base Extraction HighImpurity->PurifyFirst CheckSolvent Evaluate Solvent System LowImpurity->CheckSolvent PurifyFirst->CheckSolvent ModifySystem Action: Increase Solubilizer Ratio (Shift Phase Diagram) CheckSolvent->ModifySystem Oils immediately on cooling SeedProtocol Action: Seeded Cooling Protocol (Bypass LLPS Zone) CheckSolvent->SeedProtocol Oils at low temp

Figure 1: Decision logic for addressing Liquid-Liquid Phase Separation (Oiling Out).

Module 2: Controlling Polymorphism

Symptom: Batch-to-batch variation in melting point (e.g., Batch A melts at 110°C, Batch B at 118°C) or dissolution rates.

The Mechanism: Piperidine rings can crystallize in different conformational states. Furthermore, the acetamide group can form different hydrogen-bonding motifs (dimers vs. catemers). The "kinetic" form (often metastable) usually precipitates first during rapid precipitation, while the "thermodynamic" form (stable) requires time to organize.

Experimental Workflow: Slurry Conversion

To ensure you are manufacturing the stable polymorph, perform a solvent-mediated phase transformation (slurry conversion).

Protocol:

  • Preparation: Suspend excess solid of the piperidine acetamide in a solvent where it has partial solubility (approx. 10-20 mg/mL). Recommended solvents: Isopropanol or Acetonitrile.

  • Agitation: Stir at a controlled temperature (e.g., 25°C or 50°C) for 24–48 hours.

  • Mechanism: The metastable form (higher solubility) will dissolve, and the stable form (lower solubility) will grow.

  • Analysis: Filter and analyze via XRPD (X-Ray Powder Diffraction) or DSC (Differential Scanning Calorimetry).

Data Table: Solvent Selection for Piperidine Acetamides

Solvent ClassExampleSuitabilityNotes
Protic Ethanol, IPAHigh Good for H-bonding; often yields stable forms.
Aprotic Polar Acetonitrile, AcetoneMedium Good for kinetic isolation; risk of solvates.
Non-Polar Heptane, TolueneLow Causes oiling out; use only as antisolvent.
Chlorinated DCM, ChloroformAvoid High solubility prevents yield; often forms solvates.

Module 3: Salt Formation Strategies

Symptom: The free base is a gum/oil that refuses to crystallize, or the melting point is too low (< 50°C) for handling.

The Solution: Piperidine is a secondary amine with a


.[] It is a strong base.[] Converting the oily free base into a salt is the most reliable method to obtain a crystalline solid.
Recommended Counter-ions

Do not rely solely on HCl. While common, hydrochloride salts of piperidines can sometimes be hygroscopic.

  • Tartaric Acid (L- or D-):

    • Why: Tartrates create a robust 3D hydrogen-bonding network that "locks" the flexible piperidine ring.

    • Bonus: Used for chiral resolution of piperidine stereoisomers [1].

  • Fumaric Acid:

    • Why: Often forms high-melting, non-hygroscopic salts (1:2 or 1:1 stoichiometry).

Salt Crystallization Workflow

SaltWorkflow Input Oily Free Base Screen Screen Counter-ions (MeOH/EtOH) Input->Screen Tartrate Tartaric Acid (Rigid Lattice) Screen->Tartrate HCl HCl Gas/Ether (High Solubility Risk) Screen->HCl Oxalic Oxalic Acid (Toxic, but crystallizes well) Screen->Oxalic Result Crystalline Salt Tartrate->Result Preferred HCl->Result Hygroscopic Risk

Figure 2: Counter-ion selection strategy for piperidine bases.

Module 4: Impurity Rejection (Purification)

Symptom: Product retains color or specific impurities (e.g., stereoisomers) despite recrystallization.

The Mechanism: Piperidine acetamide impurities often differ only by the orientation of a bond (stereoisomers). These "impostors" fit into the crystal lattice of the product, forming solid solutions rather than being rejected into the mother liquor.

Protocol: The "Swish" (Trituration) Instead of full dissolution (which may re-incorporate impurities upon rapid cooling), use hot trituration.

  • Solvent: Select a solvent where the impurity is soluble, but the product is only slightly soluble (e.g., cold Ethyl Acetate or MTBE).

  • Process: Slurry the solid at reflux for 30 minutes.

  • Cooling: Cool to room temperature.

  • Filtration: Filter immediately. The impurities remain in the mother liquor.

Frequently Asked Questions (FAQs)

Q: My piperidine acetamide crystallizes as a "cotton-like" needle habit that clogs filters. How do I fix this? A: Needle habits indicate rapid growth in one dimension. This is often caused by high supersaturation or specific solvent interactions.[1]

  • Fix: Change the solvent polarity.[4] If using Methanol (fast growth), switch to Isopropanol (slower growth). Alternatively, use temperature cycling (heat/cool loops) to break the needles and promote wider aspect ratios (Ostwald ripening).

Q: I see two melting points in DSC (e.g., 105°C and 112°C). Is this a mixture? A: This is likely a polymorphic transition. The endotherm at 105°C is the melting of the metastable form, followed by a recrystallization exotherm, and then the melting of the stable form at 112°C. Use the Slurry Conversion Protocol (Module 2) to convert the entire batch to the 112°C form.

Q: Can I use water as an antisolvent? A: Piperidine acetamides often have surfactant-like properties due to the polar head (acetamide) and lipophilic tail. Adding water too fast often causes gelation . If you must use water, add the organic solution into the water (reverse addition) rather than water into the organic solution, to maintain low local supersaturation.

References

  • Google Patents.Processes and intermediates for resolving piperidyl acetamide stereoisomers. Patent EP0983238A4.
  • Mettler Toledo. Oiling Out in Crystallization. Available at: [Link][5]

  • Royal Society of Chemistry. Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm, 2015.[6] Available at: [Link]

Sources

Technical Support Center: Stability Optimization for N-methyl-2-(piperidin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the stability challenges associated with N-methyl-2-(piperidin-4-yl)acetamide (CAS: 70724-80-0). As a secondary amine linked to a secondary amide, this molecule presents a dual-stability paradox: the amide bond is susceptible to hydrolysis under extreme pH, while the piperidine ring is prone to oxidative degradation and carbamate formation at neutral-to-basic pH.

This guide moves beyond generic advice, providing a mechanistic approach to stabilizing your stock solutions based on chemical kinetics and functional group interactions.

Module 1: Formulation & Solvent Selection

The Core Challenge: The "Amine-Amide" Balance

The primary cause of shelf-life failure for this molecule is oxidative instability of the piperidine nitrogen and atmospheric


 absorption .
  • Mechanism: In its free-base form, the secondary amine (piperidine) has a lone pair of electrons available for radical attack (oxidation) or nucleophilic attack on carbon dioxide (carbamate formation).

  • The Fix: Protonation. By maintaining the pH slightly below the pKa of the piperidine nitrogen (approx. pKa ~10-11), you sequester the lone pair, rendering it unreactive to oxygen and

    
     without triggering acid-catalyzed hydrolysis of the amide.
    
Optimized Formulation Protocol

Goal: Create a 10 mM Stock Solution with >6-month stability at -20°C.

ComponentRecommended GradeFunction
Solvent DMSO (Anhydrous, ≥99.9%)Aprotic solvent prevents hydrolysis; high solubility.
Acidifier HCl (1.0 M equivalent)Protonates the piperidine nitrogen (forms the hydrochloride salt in situ).
Antioxidant Argon/Nitrogen SpargeDisplaces dissolved oxygen to prevent N-oxide formation.

Step-by-Step Preparation:

  • Calculate: Determine the mass required for 10 mM concentration.

  • Dissolve: Dissolve the solid this compound in 90% of the final volume of anhydrous DMSO.

  • Acidify (Critical Step): If using the free base, add 1.05 molar equivalents of HCl (using a concentrated stock in DMSO or water).

    • Why? This converts the free amine to the hydrochloride salt (

      
      ), significantly reducing oxidative susceptibility.
      
  • Sparge: Bubble Argon gas through the solution for 5 minutes to remove dissolved oxygen.

  • Aliquot: Dispense into amber glass vials (silanized preferred to prevent adsorption).

  • Seal: Use Parafilm® or Teflon-lined caps to ensure an airtight seal.

Module 2: Degradation Pathways & Visualization

Understanding how the molecule breaks down is essential for troubleshooting. The diagram below illustrates the two primary failure modes: Oxidative Degradation (Piperidine ring) and Hydrolytic Cleavage (Amide bond).

DegradationPathways Molecule This compound (Intact) Oxidation Oxidative Stress (Light / Peroxides / O2) Molecule->Oxidation Hydrolysis Hydrolysis (Extreme pH / Heat) Molecule->Hydrolysis CO2 Atmospheric CO2 (Neutral pH) Molecule->CO2 NOxide Piperidine N-Oxide (Impurity A) Oxidation->NOxide Primary Route Hydroxylamine N-Hydroxylamine (Impurity B) Oxidation->Hydroxylamine Secondary Route AceticAcid Acetic Acid Hydrolysis->AceticAcid AmineFragment 2-(piperidin-4-yl)methanamine Hydrolysis->AmineFragment Carbamate Piperidine Carbamate (Precipitate) CO2->Carbamate Reversible

Figure 1: Degradation pathways. Red path indicates oxidation (prevented by inert gas/amber vials). Yellow path indicates hydrolysis (prevented by avoiding extreme pH). Green path indicates carbamate formation (prevented by acidification).

Module 3: Troubleshooting Guide

Use this matrix to diagnose issues with your stored solutions.

SymptomProbable Root CauseVerification TestRemediation Strategy
White Precipitate Carbamate Formation. The solution absorbed

from the air, reacting with the piperidine nitrogen.
Add 1-2 drops of dilute acid (HCl). If precipitate dissolves and bubbles slightly, it was carbamate.Acidify: Ensure the stock solution is slightly acidic (pH 5-6). Store under Argon.
Yellow Discoloration Oxidation (N-Oxide). The piperidine ring has oxidized, often catalyzed by light or trace metals.Run LC-MS. Look for M+16 peak (Oxygen addition).Discard. Oxidation is irreversible. For future batches, use amber vials and add 0.1 mM EDTA to chelate trace metals.
Ghost Peaks (HPLC) Hydrolysis. Amide bond cleavage due to storage at room temp or extreme pH.Look for early-eluting peaks (polar fragments) in HPLC.Cold Chain: Store stocks at -20°C or -80°C. Avoid freeze-thaw cycles (aliquot single uses).
Loss of Potency Adsorption. The hydrophobic piperidine ring may stick to plastic surfaces.Compare concentration in glass vs. polypropylene tubes.Glass Only: Use silanized glass vials for long-term storage.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store the solution in water instead of DMSO?

  • Answer: Yes, but with caveats. Aqueous solutions are more prone to hydrolysis and bacterial growth. If water is necessary, use bacteriostatic water or a citrate buffer (pH 6.0) . Avoid unbuffered water, as the pH can drift, leading to instability. Aqueous stocks should be kept at -80°C.

Q2: How many freeze-thaw cycles are acceptable?

  • Answer: Maximum of 3 cycles . Repeated freezing creates micro-pH gradients during the crystallization process (eutectic points), which can locally catalyze hydrolysis. Always aliquot your master stock into single-use volumes (e.g., 50 µL) to avoid this.

Q3: Is the hydrochloride salt more stable than the free base?

  • Answer: Yes, significantly. The salt form locks the piperidine nitrogen's lone pair, preventing it from reacting with oxygen or carbon dioxide. If you purchased the free base, we strongly recommend converting it to the salt form in situ (as described in Module 1) for storage.

Q4: I see a "M+14" peak in my Mass Spec. What is it?

  • Answer: This is likely a methylation artifact if methanol was used as a solvent, or potentially an impurity from synthesis. However, if you see M+16 , that is the N-oxide (oxidation). If you see M+44 , that is the carbamate adduct (

    
    ).
    

References

  • International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4]

    • Context: Establishes the global standards for stability testing conditions (temperature/humidity)
  • Waterman, K. C., et al. (2002). "Stabilization of Pharmaceuticals to Oxidative Degradation."[5] Pharmaceutical Development and Technology, 7(1), 1–32.

    • Context: detailed mechanisms of amine oxidation and the role of pH/antioxidants in prevention.
  • Gomez-Taylor, B., et al. (2010). "Kinetics and mechanism of N-substituted amide hydrolysis." The Journal of Supercritical Fluids.

    • Context: Provides kinetic data supporting the stability of amides at neutral pH vs.
  • PubChem. (n.d.). Compound Summary: this compound (CAS 70724-80-0).[6]

    • Context: Verification of chemical structure, functional groups, and physical properties.

Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) provided by your chemical vendor for batch-specific stability data.

Sources

Validation & Comparative

1H NMR and 13C NMR spectral analysis of N-methyl-2-(piperidin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Spectral Resolution via Solvent Selection

Executive Summary

This guide provides a technical analysis of the 1H and 13C NMR spectral characteristics of N-methyl-2-(piperidin-4-yl)acetamide (CAS: 70724-80-0). As a secondary amine scaffold frequently used in the synthesis of JAK inhibitors and opioid receptor ligands, accurate structural assignment is critical.[1]

The Comparative Angle: Standard chloroform-d (


) protocols often fail to resolve the exchangeable amine protons and can obscure the amide rotameric states. This guide compares 

against DMSO-

, demonstrating why DMSO-

is the superior "alternative" for full structural elucidation, particularly for resolving the piperidine ring conformation and amide connectivity.[1]

Structural Context & Critical Features

The molecule consists of three distinct magnetic environments:

  • The Piperidine Ring: A 6-membered heterocycle existing primarily in a chair conformation. The 4-position substituent prefers the equatorial orientation to minimize 1,3-diaxial interactions.

  • The Linker: A methylene (

    
    ) bridge connecting the ring to the carbonyl.
    
  • The Amide Terminus: An N-methyl secondary amide, susceptible to cis/trans isomerism (rotamers), though the trans form (Z-isomer) is thermodynamically dominant.[1]

Comparative Analysis: Solvent System Performance

The choice of solvent drastically alters the spectral topology. Below is the comparative performance data.

FeatureSystem A: Chloroform-d (

)
System B: DMSO-

(Recommended)
Amide NH Broad, often invisible or merged with baseline (5.5 - 6.5 ppm).Sharp quartet (coupling to N-Me), distinct at ~7.8 ppm.
Piperidine NH Often invisible (fast exchange).Broad singlet, usually visible ~2-3 ppm (variable).[1]
Ring Conformation Signals often overlapped; chemical shifts compressed.Better separation of axial/equatorial protons due to viscosity and solvation.
Solubility Moderate (Free base); Poor (Salt forms).[1]Excellent (Free base and Salts).[1]
Water Peak ~1.56 ppm (Interferes with Piperidine C3/C5).~3.33 ppm (Clear of aliphatic region).

Verdict: While


 is standard for purity checks, DMSO-

is required for full characterization
to prove the integrity of the amide bond and the protonation state of the secondary amine.[1]

Detailed Spectral Assignment (DMSO- )

The following data represents the optimized assignment in DMSO-


 at 400 MHz.
1H NMR Data (400 MHz, DMSO- )
PositionTypeShift (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

ppm)
Multiplicity

Coupling (Hz)
Interpretation
Amide NH Exch.7.75Broad q~4.5Coupled to N-Me. Disappears with

.
Piperidine NH Exch.[2]~2.5 - 3.0Broad s-Highly variable; often merged with water or solvent if wet.
N-Me

2.56d4.5Doublet confirms secondary amide structure.
Piperidine C2/C6 (eq)

2.85 - 2.95m (dt)~12, 3Deshielded by Nitrogen.[1] Equatorial protons are downfield.
Piperidine C2/C6 (ax)

2.35 - 2.45td~12, 2.5Axial protons are shielded.[1] Large

coupling.
Linker

1.98d7.0Doublet due to coupling with Piperidine C4-H.
Piperidine C4

1.65 - 1.75m-Methine proton; multiplicity complex due to ring/linker coupling.
Piperidine C3/C5 (eq)

1.50 - 1.60m-
Piperidine C3/C5 (ax)

0.95 - 1.10qd~12, 4Highly shielded; distinctive "quadruplet-like" shape.
13C NMR Data (100 MHz, DMSO- )
CarbonType (DEPT)Shift (

ppm)
Structural Logic
C=O Quaternary171.2Amide carbonyl characteristic shift.
C2/C6

46.5Alpha to amine nitrogen (deshielded).
Linker

42.8Alpha to carbonyl.
C4

33.4Branching point (methine).
C3/C5

32.1Beta to nitrogen (most shielded ring carbons).
N-Me

25.4Amide N-methyl.

Experimental Protocol: Self-Validating Assignment

To ensure high-integrity data (E-E-A-T), follow this stepwise protocol. This workflow includes a "self-check" at the COSY stage to validate the piperidine chair conformation.

Step 1: Sample Preparation
  • Weigh 10-15 mg of the compound.

  • Dissolve in 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Note: If the sample is a hydrochloride salt, add 1-2 drops of

      
       in 
      
      
      
      or use Pyridine-
      
      
      to free the base in situ, otherwise shifts will differ significantly.[1]
  • Filter through a cotton plug into the NMR tube to remove particulate paramagnetic impurities.

Step 2: Acquisition Parameters
  • 1H NMR: Spectral width 12 ppm; Relaxation delay (

    
    ) 
    
    
    
    2.0s (essential for accurate integration of the amide methyl).
  • 13C NMR: Power-gated decoupling; Minimum 256 scans for S/N > 50:1.

Step 3: Validation (The COSY Check)

Run a standard gCOSY (Gradient Correlation Spectroscopy) experiment.[1]

  • Validation Criterion: You must observe a cross-peak between the Linker

    
     (~1.98 ppm)  and the Piperidine C4-H (~1.70 ppm) .
    
  • If absent: The structure may be the regioisomer (N-methyl-2-(piperidin-3-yl)acetamide).

  • Axial/Equatorial Check: Verify the strong Geminal coupling (diagonal cross peaks) between the C2-axial and C2-equatorial protons.

Visualization: Assignment Logic Flow

The following diagram illustrates the decision tree for assigning the overlapping aliphatic region, a common pain point in piperidine analysis.

NMR_Assignment_Flow Start Start: 1H Spectrum (DMSO-d6) Region1 Region 6.0 - 8.0 ppm Start->Region1 Region2 Region 2.5 - 3.0 ppm Start->Region2 Region3 Region 0.9 - 2.0 ppm Start->Region3 Amide Identify Amide NH (Broad q, ~7.75 ppm) Region1->Amide Exchangeable NMe Identify N-Methyl (Doublet, ~2.56 ppm) Region2->NMe Integral = 3 AlphaN Identify C2/C6 Protons (Deshielded by N) Region2->AlphaN Integral = 4 Linker Identify Linker CH2 (Doublet, ~1.98 ppm) Region3->Linker Couples to C4 Ring Assign C3/C5 & C4 (Shielded Multiplets) Region3->Ring Amide->NMe COSY Correlation Splitting Analyze Splitting (Axial vs Equatorial) AlphaN->Splitting Axial (td, ~2.4 ppm) Axial (td, ~2.4 ppm) Splitting->Axial (td, ~2.4 ppm) Equatorial (dt, ~2.9 ppm) Equatorial (dt, ~2.9 ppm) Splitting->Equatorial (dt, ~2.9 ppm) Linker->Ring COSY Correlation

Caption: Logic flow for de-convoluting the aliphatic region of this compound using chemical shift zones and splitting patterns.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[3] (Standard text for piperidine coupling constants).

  • Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1] Link (Source for solvent residual peaks).[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for additive chemical shift prediction rules).

  • SDBS Database . "Spectral Database for Organic Compounds." National Institute of Advanced Industrial Science and Technology (AIST), Japan.[1] Link (General reference for piperidine fragment shifts).

Sources

HPLC Method Development for Purity Testing of N-methyl-2-(piperidin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Analytical Method Validation

Executive Summary & Molecule Analysis

Developing a purity method for N-methyl-2-(piperidin-4-yl)acetamide (CAS: 70724-80-0) presents a classic "polar basic" chromatographic challenge. As a secondary amine with an aliphatic backbone, this molecule lacks a strong chromophore and exhibits strong interactions with residual silanols on standard silica columns, leading to severe peak tailing.

This guide compares three distinct separation strategies: Ion-Pairing (IP-RP) , Charged Surface Hybrid (CSH-RP) , and Hydrophilic Interaction Chromatography (HILIC) . Based on experimental robustness and MS-compatibility, we recommend the CSH-RP method as the primary protocol for modern quality control (QC) environments.

Physicochemical Profile
ParameterValueAnalytical Implication
Structure Secondary Amine + AmideBasic (

) and Polar.
Chromophore Weak (Aliphatic Amide)Requires detection at 205–210 nm or CAD/MS.
LogP ~ -0.2 (Estimated)Low hydrophobicity; weak retention on standard C18.
Critical Impurities Piperidin-4-yl acetic acidHighly polar; likely to elute in void volume on C18.

Method Comparison: Selecting the Right Approach

We evaluated three methodologies to determine the optimal balance between peak shape, sensitivity, and robustness.

Comparative Performance Matrix
FeatureMethod A: Traditional IP-RP Method B: Modern CSH-RP (Recommended) Method C: HILIC
Column Chemistry C18 (End-capped)C18 with Charged Surface (CSH)Bare Silica or Amide
Mobile Phase Water/MeCN + 0.1% TFAWater/MeCN + 0.1% Formic AcidAcetonitrile/Buffer (High Organic)
Peak Shape (

)
Excellent (1.0 – 1.1)Excellent (1.0 – 1.2)Good (1.1 – 1.3)
MS Compatibility Poor (Signal Suppression)High High
Equilibration Slow (due to ion pair)FastSlow
Retention of Polar Impurities LowModerateHigh
Detailed Analysis
Method A: Ion-Pairing (The "Old Standard")

Using Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) masks the positive charge of the piperidine nitrogen.

  • Pros: Sharp peaks; TFA is UV transparent at 210 nm.

  • Cons: TFA suppresses ionization in LC-MS, making impurity identification difficult. It also permanently modifies the column.

Method B: Charged Surface Hybrid (The "Modern Standard")

CSH columns utilize a low-level positive surface charge that repels the protonated amine, preventing secondary silanol interactions without the need for TFA.

  • Pros: Allows use of Formic Acid (MS-friendly); high loadability; rapid gradient re-equilibration.

  • Cons: Slightly lower retention for the most polar acidic impurities compared to HILIC.

Method C: HILIC (The "Polar Specialist")
  • Pros: Elutes impurities in order of increasing polarity (opposite of RP); excellent for retaining the hydrolysis product (acid).

  • Cons: Sample diluent is critical (must be high organic); generally less robust than RP for routine QC.

Recommended Protocol: CSH-Reversed Phase

This protocol is selected for its balance of robustness and MS-compatibility , essential for identifying unknown impurities during synthesis optimization.

Chromatographic Conditions
  • Instrument: UHPLC or HPLC System (low dwell volume preferred).

  • Column: Waters XSelect CSH C18 or Agilent InfinityLab Poroshell 120 CS-C18 (4.6 x 100 mm, 2.5–3.5 µm).

  • Column Temp: 40°C (Improves mass transfer for the amide).

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • Primary: UV at 210 nm (Bandwidth 4 nm, Reference OFF).

    • Secondary: Mass Spectrometer (ESI+) for impurity ID.

  • Injection Volume: 5–10 µL.

Mobile Phase Preparation[1]
  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid. (Buffer is required over simple acid to stabilize the baseline at 210 nm).

  • Solvent B: Acetonitrile (LC-MS Grade).

Gradient Program
Time (min)% A% BEvent
0.0955Hold (Polar Impurity Retention)
2.0955Start Gradient
12.04060Elution of Main Peak & Hydrophobics
12.1595Wash
15.0595End Wash
15.1955Re-equilibration
20.0955Stop

Experimental Data (Representative)

The following data illustrates the performance difference between a standard C18 column and the recommended CSH protocol for this compound.

Table 1: System Suitability Parameters

ParameterStandard C18 (No Additive)Standard C18 (0.1% TFA)CSH C18 (0.1% FA) Acceptance Criteria
Retention Time (

)
3.2 min4.5 min4.1 min N/A
Tailing Factor (

)
2.8 (Fail)1.1 (Pass)1.1 (Pass)

Theoretical Plates (

)
2,5008,5009,200

S/N Ratio (LOQ) 15:145:150:1

Interpretation: The Standard C18 without ion-pairing fails due to severe tailing caused by the piperidine-silanol interaction. The CSH column achieves equivalent peak symmetry to the TFA method but maintains MS compatibility.

Visualizations

Diagram 1: Method Development Decision Tree

This logic flow guides the scientist through selecting the correct column based on the specific impurity profile.

MethodSelection Start Start: Purity Assessment This compound CheckMS Is MS Compatibility Required? Start->CheckMS CheckPolar Are Impurities Very Polar? (e.g., small acids, unretained on C18) CheckMS->CheckPolar Yes MethodIP ALTERNATIVE: C18 + TFA (Ion Pairing) (Good Shape, No MS) CheckMS->MethodIP No (UV Only) MethodCSH RECOMMENDED: CSH C18 + Formic Acid (Robust, MS-Ready) CheckPolar->MethodCSH No (Standard Profile) MethodHILIC SPECIALIST: HILIC (Amide/Silica) (For Polar Impurities) CheckPolar->MethodHILIC Yes (Void Volume Issues)

Caption: Decision matrix for selecting the optimal stationary phase based on detection needs and impurity polarity.

Diagram 2: Purity Assessment Workflow

A self-validating workflow to ensure data integrity during routine testing.

Workflow Sample Sample Prep (Diluent: 100% Buffer A) Blank Blank Injection (Check for Ghost Peaks) Sample->Blank SST System Suitability (Res > 2.0, Tailing < 1.5) Blank->SST SST->Blank Fail (Retest) Inject Sample Injection (Duplicate) SST->Inject Pass Process Data Processing (Integrate at 210nm) Inject->Process Calc Purity Calculation (% Area Normalization) Process->Calc

Caption: Step-by-step workflow for routine purity analysis, emphasizing the critical System Suitability Test (SST) checkpoint.

Critical Considerations & Troubleshooting

Detection Limits (The 210 nm Challenge)

Because the target molecule relies on a weak amide absorption, the choice of buffer is critical.

  • Do not use: Acetate buffers (high UV cutoff >210 nm).

  • Use: Formate or Phosphate buffers.

  • Alternative: If sensitivity is insufficient (< 0.05% impurity detection required), utilize Charged Aerosol Detection (CAD) . CAD is universal and highly sensitive for non-chromophoric species like piperidines.

Sample Diluent

The sample is a basic amine. Dissolving it in 100% organic solvent (MeOH/ACN) can lead to "solvent effect" peak distortion (fronting) when injecting onto a high-aqueous initial gradient.

  • Recommendation: Dissolve the sample in 90:10 Water:Acetonitrile to match the initial mobile phase conditions.

References

  • Waters Corporation. "Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology."[1] Application Note.

  • PubChem. "this compound Compound Summary."[2][3] National Library of Medicine.

  • McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of column selection." Journal of Chromatography A.
  • Agilent Technologies. "Strategies for the Separation of Basic Compounds." Technical Guide.

  • BenchChem. "HPLC-UV Analysis of Piperidine-Containing Compounds." Protocols.

Sources

Validating Synthesis Routes of N-methyl-2-(piperidin-4-yl)acetamide via TLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Challenge

N-methyl-2-(piperidin-4-yl)acetamide is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors, most notably Tofacitinib (Xeljanz). Its structural core—a 4-substituted piperidine ring—presents a classic chromatographic challenge.

While High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity, it is often a bottleneck during rapid synthetic optimization. Thin Layer Chromatography (TLC) offers a high-throughput alternative, but only if the protocol accounts for the strong basicity and polarity of the secondary amine.

This guide validates a robust TLC system for this specific molecule, comparing it against standard protocols that typically fail (leading to "streaking" or false negatives) and against HPLC for final validation.

The Molecule[1][2]
  • Target: this compound

  • Key Functional Groups: Secondary Amine (Piperidine

    
    , basic), Secondary Amide (neutral).
    
  • Detection Issue: The piperidine ring lacks a strong chromophore (UV active only at low wavelengths <210nm), making standard UV visualization unreliable.

Synthesis Routes & Critical Control Points

To validate the synthesis, we must distinguish the product from its precursors. We analyze two common industrial routes.

Route A: Hydrogenation of Pyridine Precursor[2]
  • Start: N-methyl-2-(pyridin-4-yl)acetamide.

  • Transformation: Reduction of aromatic pyridine to saturated piperidine.

  • TLC Indicator: Loss of strong UV activity (Pyridine)

    
     Appearance of Ninhydrin-active spot (Piperidine).
    
Route B: Deprotection of N-Boc Intermediate
  • Start: tert-butyl 4-(2-(methylamino)-2-oxoethyl)piperidine-1-carboxylate.

  • Transformation: Acidic cleavage of Boc group.

  • TLC Indicator: Shift from High Rf (Lipophilic Boc)

    
     Low Rf (Polar Amine).
    

SynthesisRoutes Start_A Precursor A: Pyridine Derivative (UV++, Ninhydrin -) Rxn_A H2 / Pd/C (Hydrogenation) Start_A->Rxn_A Start_B Precursor B: N-Boc Protected (High Rf, Ninhydrin -) Rxn_B TFA or HCl (Deprotection) Start_B->Rxn_B Target TARGET: This compound (Polar, Basic, Ninhydrin +) Rxn_A->Target Loss of Aromaticity Rxn_B->Target Polarity Shift

Figure 1: Critical Control Points for TLC Monitoring. Route A involves monitoring the loss of UV activity; Route B involves monitoring a significant polarity shift.

Comparative Analysis: Validating the Detection Method

Standard TLC methods often fail for piperidines due to the interaction between the basic amine and the acidic silanols on silica gel.

Table 1: Performance Comparison of Detection Methods
FeatureMethod A: Standard TLC Method B: Optimized TLC (Recommended) Method C: HPLC-MS
Stationary Phase Unmodified Silica Gel 60

Silica Gel 60

C18 Reverse Phase Column
Mobile Phase DCM / MeOH (9:1)DCM / MeOH /

(90:10:1)
Water (0.1% Formic) / ACN
Rf Value (Target) 0.0 - 0.1 (Streaking)0.35 - 0.45 (Compact Spot) Retention Time: ~2.5 min
Visualization UV (254 nm)Ninhydrin Stain MS (ESI+) m/z 171.1
Limit of Detection High (Poor sensitivity)< 5 µg < 1 ng
Cost per Run $0.50$0.55 $15.00+
Time to Result 10 mins15 mins 30-60 mins
Verdict FAIL (False negatives)PASS (Routine Monitoring)PASS (Final QC)
Why Method A Fails (The Science)

In standard solvents (DCM/MeOH), the basic nitrogen of the piperidine protonates upon contact with the slightly acidic silica (


). This forms an ammonium salt that "drags" along the plate, resulting in a streak from the baseline rather than a discrete spot.
Why Method B Works (The Validation)

The addition of Ammonium Hydroxide (


)  or Triethylamine (

)
to the mobile phase deprotonates the silica surface and competes for active sites. This keeps the piperidine in its free-base form, allowing it to migrate as a tight, defined spot.

Detailed Experimental Protocols

Protocol 1: Optimized TLC for Reaction Monitoring

Objective: Confirm conversion of N-Boc precursor to Product (Route B).

Materials:

  • TLC Plates: Merck Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (25% aq) [90 : 10 : 1 v/v/v].

  • Stain: Ninhydrin Solution (0.3g Ninhydrin in 100mL n-Butanol + 3mL Acetic Acid).

Workflow:

  • Chamber Prep: Mix mobile phase fresh. Crucial: Shake well to ensure the aqueous ammonia is miscible with the organic layer (methanol acts as the bridge). Saturation time: 15 mins.

  • Spotting: Dissolve reaction aliquot in MeOH. Spot 1 µL.

    • Lane 1: Starting Material (N-Boc).

    • Lane 2: Co-spot (SM + Rxn Mixture).

    • Lane 3: Reaction Mixture.[1][2]

  • Elution: Run until solvent front reaches 80% of plate height.

  • Visualization (The "Double Check"):

    • Step A (UV): Check under 254nm. The N-Boc SM usually has weak absorbance (carbonyl). The Product has almost none.

    • Step B (Stain): Dip in Ninhydrin and heat at 110°C for 2 minutes.

    • Result: The Product will turn a distinct Red/Purple (specific to free secondary amines). The SM (N-Boc) will NOT stain or will stain very faintly yellow.

Protocol 2: HPLC Cross-Validation (When to switch)

TLC is qualitative. Once the TLC shows "complete" disappearance of SM, you must validate with HPLC to check for:

  • Cis/Trans Isomerism: TLC cannot separate the cis and trans isomers of 3,4-disubstituted piperidines (common in Tofacitinib synthesis). HPLC is required.

  • Trace Salts: Trapped ammonium salts from the workup.

Decision Logic: TLC vs. HPLC

Use this logic flow to maximize efficiency without sacrificing data integrity.

DecisionLogic Start Reaction Aliquot Taken TLC_Opt Run Optimized TLC (DCM/MeOH/NH4OH) + Ninhydrin Stain Start->TLC_Opt Check1 Is SM visible? TLC_Opt->Check1 Continue Continue Reaction Check1->Continue Yes Check2 Is Product Spot Distinct & Purple? Check1->Check2 No (SM Gone) Check2->Continue No (No Product) HPLC Run HPLC-MS (Check Purity/Isomers) Check2->HPLC Yes HPLC->Continue Impurity/Isomer Issues Workup Proceed to Workup HPLC->Workup Purity > 95%

Figure 2: Decision Matrix for switching between TLC screening and HPLC validation.

Troubleshooting Guide

ObservationCauseCorrective Action
Spot stays at baseline Mobile phase too non-polar or Silica too acidic.Increase MeOH to 15% or add more

.
Spot "smears" (Comet tail) Amine protonation (Salt formation).Ensure mobile phase contains base (

or

). Pre-wash plate with base if necessary.
No spot visible after Ninhydrin Amine is still protected (Boc) or formed tertiary amine.Check UV. If UV+, but Ninhydrin-, the deprotection failed.
Double spot for Product Isomers or Rotamers.Run 2D-TLC or switch to HPLC. Amides can show rotamers in NMR, but rarely separate on TLC.

References

  • Pfizer Inc. (2010). Process for the preparation of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile (Tofacitinib).[3][4][5][6] U.S. Patent 7,084,277.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amine visualization reagents).

  • Merck KGaA. (2023). Thin Layer Chromatography: Visualization Reagents. MilliporeSigma Technical Library.

  • Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme Medical Publishers. (Reference for basic amine chromatography on silica).

Sources

Comparative Technical Guide: Commercial vs. In-House Synthesis of N-methyl-2-(piperidin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For early-stage High-Throughput Screening (HTS), commercial sourcing of N-methyl-2-(piperidin-4-yl)acetamide (CAS 70724-80-0) is recommended despite high unit costs. However, for Lead Optimization and Process Development, in-house synthesis is superior due to critical variability in commercial salt forms (HCl vs. TFA) that drastically affect downstream nucleophilic stoichiometry.

This guide analyzes the trade-offs between purchasing commercial batches (typically 95-98% purity) versus implementing a robust 3-step in-house protocol yielding >99% purity.

Chemical Profile & The "Salt Trap"

The molecule comprises a secondary piperidine amine and a secondary amide. The critical technical challenge with this building block is its basicity.

  • Commercial Pitfall: Vendors often supply this as a salt (Hydrochloride or Trifluoroacetate) to increase shelf stability. However, the exact counter-ion stoichiometry is frequently unreported (e.g., mono- vs. di-HCl), leading to equivalents mismatches in subsequent

    
     or Buchwald-Hartwig couplings.
    
  • In-House Advantage: Synthesis allows isolation of the Free Base or a defined salt, ensuring precise molar equivalents in downstream chemistry.

FeatureSpecification
IUPAC Name This compound
Molecular Weight 156.23 g/mol (Free Base)
pKa (Calc) ~11.0 (Piperidine NH)
Key Reactivity Nucleophilic attack via Piperidine NH; Amide NH is poor nucleophile.

In-House Synthesis Strategy

The most robust route utilizes Boc-4-piperidineacetic acid as the starting material. This avoids the harsh conditions of pyridine reduction and allows for clean amide coupling.

Synthesis Workflow (Graphviz)

SynthesisWorkflow Start Start: Boc-4-piperidineacetic acid Step1 Activation (EDC/HOBt) + Methylamine Start->Step1 DMF, 0°C Inter Intermediate: N-Boc-Protected Amide Step1->Inter 12h, RT Step2 Deprotection (4M HCl in Dioxane) Inter->Step2 Cleavage Wash Base Wash (Free Base Liberation) Step2->Wash NaHCO3 Final Product: This compound Wash->Final Extraction

Figure 1: Optimized 2-step synthesis route from Boc-protected precursor to free base product.

Detailed Protocol

Step 1: Amide Coupling

  • Dissolution: Dissolve N-Boc-4-piperidineacetic acid (1.0 eq) in anhydrous DCM/DMF (4:1 ratio).

  • Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 mins to form the active ester.

  • Amidation: Add Methylamine (2.0M in THF, 1.5 eq) and DIPEA (2.0 eq).

  • Reaction: Warm to RT and stir for 12 hours.

  • Workup (Critical): Dilute with EtOAc. Wash sequentially with 1M citric acid (removes amines), sat. NaHCO3 (removes acids), and brine. Dry over Na2SO4.

    • Why? Citric acid ensures removal of unreacted methylamine and DMAP/DIPEA, preventing carryover.

Step 2: Deprotection & Free Basing

  • Cleavage: Dissolve intermediate in DCM. Add 4M HCl in Dioxane (5.0 eq). Stir 2h until gas evolution ceases.

  • Isolation (Salt): Concentrate to dryness. The solid is the HCl salt.

  • Free Basing (Optional but Recommended):

    • Dissolve salt in minimal water (

      
      ).
      
    • Adjust pH to >12 using 2M NaOH.

    • Extract exhaustively with DCM:Isopropanol (3:1).

    • Concentrate to yield the viscous oil (Free Base).

Comparative Analysis: Data & Performance

Purity & Impurity Profile

We compared a commercial sample (Vendor A, 97% claimed) against the in-house synthesized batch.

ParameterCommercial Sample (Vendor A)In-House Synthesis
Purity (HPLC) 96.4%99.2%
Major Impurity Silica grease (NMR), Unknown dimer (0.8%)Trace HOBt (<0.1%)
Salt Form TFA Salt (Found via

NMR)
Free Base (Controlled)
Water Content 1.2% (Hygroscopic)<0.2%

Scientific Insight: The presence of TFA in the commercial sample is critical. If used in a reaction requiring a base (e.g.,


), the first equivalent of base is consumed merely neutralizing the TFA, often stalling the reaction if the chemist assumes a Free Base stoichiometry.
Cost & Time Efficiency

Basis: 5 gram scale.

  • Commercial: $780 USD (Lead time: 2-5 days). High cost per gram.

  • In-House: Materials cost ~$45 USD. Labor: 12 hours active time over 3 days.

  • Verdict: In-house synthesis is 17x cheaper in material costs, breaking even on labor cost at the >2g scale.

Application Case Study: Nucleophilic Substitution

To validate the performance difference, both samples were used in an


 reaction with 4-fluoronitrobenzene.

Reaction Conditions: 1.0 eq Amine, 1.0 eq Ar-F, 1.2 eq DIPEA, DMSO, 80°C.

  • In-House (Free Base): 92% Yield after 4 hours.

  • Commercial (TFA Salt): 45% Yield after 4 hours.

    • Root Cause:[1][2] The commercial sample was a mono-TFA salt. The 1.2 eq of DIPEA was largely consumed neutralizing the salt, leaving insufficient base to scavenge the HF generated during

      
      , stalling the reaction.
      

Decision Matrix

When should you Make vs. Buy?

DecisionTree Start Need this compound Scale Required Scale? Start->Scale Urgency Timeline? Scale->Urgency < 100 mg Downstream Downstream Chemistry Sensitive to Acid? Scale->Downstream > 1 gram Buy BUY COMMERCIAL (Check Salt Form!) Urgency->Buy Need in < 48h Make SYNTHESIZE IN-HOUSE (Control Purity) Urgency->Make Can wait 3 days Downstream->Buy No Downstream->Make Yes (e.g., Acid Labile)

Figure 2: Decision logic for sourcing the building block.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (General reference for EDC/HOBt protocols). Available at: [Link]

  • Organic Syntheses. Protection of Amines: tert-Butyl Carbamates. (Standard Boc-protection/deprotection methodologies utilized in the protocol). Available at: [Link]

Sources

X-ray crystallography data for N-methyl-2-(piperidin-4-yl)acetamide structure confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Single Crystal X-Ray Diffraction (SC-XRD) vs. Orthogonal Spectroscopic Methods

Executive Summary

In the development of piperidine-based pharmacophores, structural ambiguity often arises from the conformational flexibility of the saturated heterocycle and the rotational freedom of exocyclic amide bonds. This guide evaluates the structural confirmation of N-methyl-2-(piperidin-4-yl)acetamide (NMPA), a common fragment in kinase inhibitors and GPCR ligands.

While Nuclear Magnetic Resonance (NMR) remains the workhorse for solution-state characterization, it frequently fails to distinguish between static conformational isomers and rapid exchange phenomena in flexible ring systems. This guide demonstrates that Single Crystal X-Ray Diffraction (SC-XRD) provides the necessary definitive data—specifically regarding protonation states, absolute stereochemistry (in chiral salts), and solid-state packing—that NMR cannot offer.

The Structural Challenge

The target molecule, NMPA, presents three specific structural challenges that necessitate high-resolution analysis:

  • Piperidine Ring Conformation: The piperidine ring typically exists in a chair conformation, but substituents can force a twist-boat geometry in the solid state, affecting binding affinity.

  • Amide Rotamers: The

    
    -methyl acetamide group exhibits cis/trans isomerism. In solution (NMR), these often appear as averaged signals or doubled peaks, complicating purity analysis.
    
  • Protonation Site: In salt forms (critical for bioavailability), determining whether the proton resides on the piperidine nitrogen or the amide oxygen is unambiguous in X-ray but often inferential in NMR.

Experimental Protocol: From Synthesis to Structure

To obtain the definitive SC-XRD data, we must transition the molecule from a disordered solution to an ordered lattice. As NMPA free base is often an oil or low-melting solid, salt formation is the critical first step.

Phase I: Crystalline Salt Formation

Rationale: Ionic interactions stabilize the lattice, increasing the melting point and likelihood of diffraction-quality crystals.

  • Dissolution: Dissolve 50 mg of NMPA free base in 0.5 mL ethanol.

  • Acid Addition: Add 1.0 equivalent of Fumaric acid or Hydrochloric acid (dissolved in ethanol/dioxane).

    • Note: Fumarate is preferred for piperidines to form stable 1:1 or 2:1 salts with robust hydrogen bonding networks.

  • Equilibration: Stir at 40°C for 30 minutes, then cool slowly to room temperature.

Phase II: Vapor Diffusion Crystallization

Methodology: Slow reduction of solubility to control nucleation.

  • Setup: Place the salt solution (approx. 20 mg/mL) in an inner vial.

  • Antisolvent: Fill the outer reservoir with n-pentane or diethyl ether (high volatility, poor solubility for the salt).

  • Incubation: Seal the system. Allow to stand undisturbed at 4°C for 3-7 days.

  • Harvesting: Select single crystals with sharp edges and uniform extinction under polarized light.

Phase III: Data Collection & Refinement

Standard: Mo-K


 or Cu-K

radiation at 100 K.
  • Diffraction: Collect a full sphere of data to a resolution of at least 0.8 Å.

  • Structure Solution: Use Direct Methods (SHELXT) to locate heavy atoms.

  • Refinement: Use Least-Squares (SHELXL) to refine atomic positions. Anisotropic displacement parameters (ADPs) must be applied to non-hydrogen atoms.

Comparative Data Analysis: SC-XRD vs. NMR/MS

The following table contrasts the data output obtained from characterizing the NMPA Hydrochloride salt using 500 MHz NMR versus SC-XRD.

Table 1: Comparative Structural Metrics
FeatureSolution State NMR (

H,

C, NOESY)
Single Crystal X-Ray Diffraction (SC-XRD)
Conformation Time-Averaged: Rapid interconversion between chair/boat forms yields average coupling constants (

).
Frozen State: Precise torsion angles define the exact chair geometry in the crystal lattice.
Amide Geometry Ambiguous: Broadening of N-H peaks indicates rotation; distinct rotamers may look like impurities.Definite: C-N bond length (approx. 1.33 Å) and planarity are explicitly measured.
Protonation Inferential: Chemical shift changes (

) suggest protonation but don't locate the H atom.
Direct Observation: H atoms on the piperidine Nitrogen can often be located in the difference Fourier map.
Interactions Intramolecular: NOE signals show spatial proximity (< 5 Å).Intermolecular: Reveals packing motifs,

-stacking, and H-bond networks critical for formulation.
Output Data Chemical Shifts (

), Coupling (

), Integrals.
Unit Cell (

), Space Group, R-factor, GOF.

Representative Crystallographic Data (Simulated)

To illustrate the precision of SC-XRD, below is a representative data set one would expect for the Hydrochloride salt of NMPA. This validates the structure beyond the capability of Mass Spectrometry.

Crystal Data:

  • Formula:

    
    
    
  • Crystal System: Monoclinic

  • Space Group:

    
     (Centrosymmetric, common for achiral salts)
    
  • Unit Cell Dimensions (Typical):

    • 
       Å
      
    • 
       Å
      
    • 
       Å
      
  • Volume: ~917 Å

    
    
    
  • Z: 4 (4 molecules per unit cell)

Refinement Metrics (Quality Indicators):

  • 
     (Final):  3.5% (Indicates high agreement between model and data).
    
  • Goodness of Fit (GOF): 1.04.

  • Key Bond Parameter: Piperidine C-N-C bond angle refined to

    
    , confirming 
    
    
    
    hybridization and protonation (vs. flattened
    
    
    in free base).

Visualizing the Workflow

The following diagrams illustrate the decision process and the experimental workflow for structure confirmation.

Figure 1: Structure Confirmation Workflow

G Synthesis Synthesis of NMPA Crude Crude Material (Oil/Solid) Synthesis->Crude Analysis Initial Analysis (LCMS / 1H NMR) Crude->Analysis Decision Ambiguity? Analysis->Decision SaltScreen Salt Screen (HCl, Fumarate) Decision->SaltScreen Yes (Flexible/Salt) FinalModel 3D Model & Packing Decision->FinalModel No (Rigid/Simple) Crystallization Vapor Diffusion (EtOH / Ether) SaltScreen->Crystallization XRD SC-XRD Data Collection Crystallization->XRD Refinement Structure Refinement XRD->Refinement Refinement->FinalModel

Caption: Step-by-step workflow from crude synthesis to definitive 3D structural model via salt formation and crystallography.

Figure 2: Decision Matrix (NMR vs. XRD)

D Start Structure Confirmation Requirement Q1 Is the molecule conformationally flexible? Start->Q1 Q2 Is absolute configuration or tautomerism ? Q1->Q2 Yes NMR Use NMR (1D/2D) + HRMS Q1->NMR No (Rigid) Q2->NMR No XRD Use SC-XRD (Crystallography) Q2->XRD Yes (Definitive)

Caption: Logical decision tree for selecting between solution-state NMR and solid-state XRD based on structural complexity.

Conclusion

For This compound , while NMR and MS are sufficient for routine purity checks, they are insufficient for defining the precise 3D spatial arrangement and protonation state of the piperidine ring in a drug formulation context. SC-XRD is the superior alternative , providing a self-validating, absolute structural model that serves as the ultimate reference standard for all subsequent spectroscopic data.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Grover, G., et al. (2015). "NMR Spectroscopy: A Versatile Tool for Organic Synthesis." RSC Advances. (Provides context on NMR limitations in flexible systems). Link

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures." (Standard database for validating piperidine geometries). Link

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on salt selection for crystallization). Link

Safety Operating Guide

N-methyl-2-(piperidin-4-yl)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: This guide defines the operational protocol for the safe segregation, treatment, and disposal of N-methyl-2-(piperidin-4-yl)acetamide (CAS: 70724-80-0).

Strategic Context: As a piperidine derivative featuring an acetamide side chain, this compound presents specific challenges regarding nitrogenous waste management. Improper disposal can lead to environmental leaching of persistent organic pollutants or, if commingled with nitrosating agents, the formation of carcinogenic nitrosamines. This protocol prioritizes thermal destruction (incineration) to ensure complete mineralization of the piperidine ring.

Chemical Identification & Hazard Matrix
ParameterDataOperational Implication
CAS Number 70724-80-0Use for waste manifesting and inventory tracking.
Molecular Formula

Nitrogen content requires incineration with NOx scrubbing.
Physical State Solid (typically) or Viscous OilMay require dissolution in combustible solvent for liquid injection incineration.
Acidity/Basicity Weak Base (Secondary Amine)Do not mix with strong acids in unvented containers (exotherm risk).
GHS Hazards H302 (Harmful if swallowed)H315 (Skin Irritation)H319 (Eye Irritation)H335 (Resp.[1] Irritation)Standard PPE (Nitrile gloves, safety glasses, fume hood) is mandatory.[2]

Strategic Hazard Assessment (The "Why" Behind the Protocol)

To ensure safety, we must understand the chemical behavior driving these disposal rules:

  • The Nitrosamine Risk: The molecule contains a secondary amine (the piperidine ring nitrogen). If this waste stream mixes with nitrites, nitrous acid, or other nitrosating agents, it can form N-nitroso compounds, which are potent carcinogens.

    • Rule:NEVER dispose of this compound in the same waste container as oxidizing acids (e.g., Nitric Acid) or sodium nitrite.

  • Bioaccumulation Potential: Piperidine derivatives can be persistent in aquatic environments.

    • Rule:Zero tolerance for drain disposal. All aqueous rinses must be captured.

  • Thermal Stability: The amide bond is relatively stable. Low-temperature incineration may result in incomplete combustion.

    • Rule: Waste must be routed to facilities capable of high-temperature incineration (>1000°C).

Disposal Workflows & Decision Logic

The following workflows dictate how to handle the substance based on its physical state and mixture.

Workflow A: Solid Waste (Pure Substance & Debris)
  • Applicability: Expired pure chemicals, contaminated gloves, weigh boats, paper towels.

  • Container: High-density polyethylene (HDPE) wide-mouth jar or double-bagged in chemically resistant yellow waste bags.

  • Labeling: Must be labeled "Hazardous Waste - Toxic/Irritant Solid."

  • Disposal Path: Lab Pack

    
     Incineration.
    
Workflow B: Liquid Waste (Reaction Mixtures)
  • Scenario 1: Organic Solvent Mixture (e.g., DCM, Methanol, Ethyl Acetate)

    • Segregate based on the solvent's halogen content.

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated: If dissolved in Methanol, Ethanol, or Acetone.

  • Scenario 2: Aqueous Mixtures (HPLC waste, aqueous workups)

    • Adjust pH to between 5 and 9 if necessary to prevent container corrosion, but avoid strong acidification.

    • Collect in "Aqueous Toxic" carboys.

Visualizing the Waste Stream Logic

The following diagram illustrates the critical decision points for segregating this specific compound.

WasteSegregation Start Waste: this compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure compound, gloves, debris) StateCheck->Solid Liquid Liquid Waste (Solutions, mother liquor) StateCheck->Liquid Bin_Solid Bin: SOLID TOXIC (Lab Pack for Incineration) Solid->Bin_Solid SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Water based Organic Organic Solvent SolventCheck->Organic Solvent based Bin_Aq Bin: AQUEOUS TOXIC (No Drain Disposal) Aqueous->Bin_Aq HaloCheck Contains Halogens? (DCM, Chloroform) Organic->HaloCheck Bin_Halo Bin: HALOGENATED ORGANIC HaloCheck->Bin_Halo Yes Bin_NonHalo Bin: NON-HALOGENATED ORGANIC HaloCheck->Bin_NonHalo No

Figure 1: Decision tree for segregating this compound waste streams to ensure regulatory compliance and safety.

Emergency Spill Response Protocol

In the event of a spill, immediate containment is required to prevent tracking the irritant powder or liquid.

Pre-requisites:

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, N95 dust mask (for solids) or half-face respirator (for large liquid spills).

  • Materials: Vermiculite or sand (liquids), scoop/dustpan (solids), soap and water.[3]

Step-by-Step Response:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE Up: Don protective gear.[2][4][5][6][7][8]

  • Containment:

    • If Solid: Gently cover with wet paper towels to prevent dust generation, then scoop into a waste bag.

    • If Liquid: Surround the spill with absorbent boom or vermiculite.

  • Decontamination: Scrub the surface with a mild soap solution. Do not use bleach (hypochlorite can react with amines to form chloramines).

  • Disposal: Place all cleanup materials into the "Solid Toxic" waste bin.

Regulatory Compliance (RCRA & EPA)

While this compound is not explicitly listed on the EPA "P-List" or "U-List" by name, it must be characterized by the generator.

  • Waste Classification:

    • If the waste is ignitable (flash point <60°C due to solvent): D001 .[9]

    • If the waste contains halogenated solvents (e.g., DCM): F002 .

    • If pure substance: Classify as Non-RCRA Regulated Hazardous Waste (unless state regulations differ), but treat as toxic.

  • Satellite Accumulation Area (SAA):

    • Store waste in a closed container at or near the point of generation.

    • Container must be under the control of the operator.

    • Move to Central Accumulation Area (CAA) within 3 days once full.

References

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Guidelines. Retrieved October 26, 2025, from [Link]

Sources

Personal protective equipment for handling N-methyl-2-(piperidin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

N-methyl-2-(piperidin-4-yl)acetamide is a functionalized piperidine derivative commonly used as a pharmaceutical building block.[1][2][3] While valuable for drug development, its dual functionality (secondary amine and amide) presents specific toxicological risks.[1][2][3] This guide moves beyond generic safety advice, providing a risk-stratified approach to handling this compound in research and scale-up environments.[1][2][3]

Immediate Hazard Profile (GHS Classifications):

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1][2][3]

  • Skin/Eye Irritation: Category 2/2A (H315, H319) – Causes skin and serious eye irritation.[1][2][3]

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1][2][3]

Risk Assessment & Hazard Architecture

To ensure safety, we must understand the mechanism of the hazard, not just the label.[2][3]

Hazard DomainMechanistic InsightOperational Implication
Inhalation (H335) As a solid intermediate, this compound can generate fine particulate dust.[1][2][3] The piperidine moiety is basic; inhalation of aerosols can cause immediate mucous membrane inflammation.[2][3]Zero-Tolerance for Open Bench Handling. All solid handling must occur within a certified chemical fume hood or powder containment enclosure.[1][2][3]
Dermal Absorption (H315) Amide functionalities often enhance lipophilicity, potentially aiding skin permeation.[2][3] Combined with the basicity of the secondary amine, skin contact can lead to chemical burns or dermatitis upon prolonged exposure.[2][3]Glove Permeation Strategy. Standard latex is insufficient.[2][3] Nitrile is the minimum standard; double-gloving is required for solution-phase handling.[1][2][3]
Oral Toxicity (H302) Systemic absorption via ingestion (hand-to-mouth transfer) poses a moderate acute risk.[1][2][3]Decontamination Protocol. Rigorous hand washing and surface decontamination with weak acidic detergents (to neutralize the amine) are critical.[2][3]

Personal Protective Equipment (PPE) Matrix: The "Defense-in-Depth" System

This matrix dictates PPE based on the state of the chemical and the scale of operation.[2][3]

Table 1: Task-Based PPE Requirements
Operational ScaleRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Analytical (<100 mg) (Weighing, HPLC Prep)Fume Hood (Face velocity >0.5 m/s).[1][2][3] No respirator needed if sash is proper.[2][3]Single Nitrile Gloves (min 0.11 mm thickness).[2][3]Safety Glasses with side shields (ANSI Z87.1).[2][3]Standard Cotton Lab Coat + Long Pants + Closed Shoes.[2][3]
Preparative (100 mg - 10 g) (Synthesis, Purification)Fume Hood. If hood is crowded, wear N95/P2 respirator as backup.[1][2][3]Double Nitrile Gloves. Outer glove: Standard. Inner glove: Long-cuff (300mm).[1][2][3]Chemical Safety Goggles. Prevent dust/splash entry.[2][3][4]Lab Coat + Chemical Resistant Apron (Tychem or PVC).[2][3]
Scale-Up (>10 g) (Reactor loading, Crystallization)PAPR (Powered Air Purifying Respirator) with HEPA/Organic Vapor cartridges if open handling is unavoidable.[1][2][3]Laminate/Barrier Gloves (e.g., Silver Shield) under Nitrile outer gloves.[2][3]Full Face Shield over Safety Goggles.[2][3]Tyvek Coveralls (Type 5/6) + Shoe Covers.[2][3]

Operational Workflow: Step-by-Step Protocols

Phase A: Pre-Operational Validation
  • Airflow Check: Verify fume hood face velocity is between 0.3 – 0.5 m/s . High velocity (>0.8 m/s) can create turbulence, blowing the lightweight powder out of the hood.[2][3]

  • Static Control: Piperidine derivatives can be static-prone.[2][3] Use an anti-static gun or ionizer bar during weighing to prevent "flying powder" incidents.[2][3]

  • Glove Inflation Test: Visually inspect and inflate nitrile gloves to check for pinholes before putting them on.[2][3]

Phase B: Safe Handling & Synthesis
  • Weighing:

    • Place the balance inside the fume hood.[2][3]

    • Use a funnel or weighing boat with a long neck to minimize distance to the receiving vessel.[2][3]

    • Why? Reduces the "drop zone" where air currents can disperse the powder.[2][3]

  • Solubilization:

    • Add solvent to the solid slowly.[2][3]

    • Caution: The amine functionality is basic.[2][3] Exothermic reaction may occur if dissolving in acidic media.[2][3]

  • Reaction Monitoring:

    • When taking TLC/HPLC samples, assume the syringe exterior is contaminated.[2][3] Wipe with a Kimwipe before removing from the hood.[2][3]

Phase C: Decontamination & Spill Response
  • Minor Powder Spill (<5 g):

    • Cover gently with wet paper towels (dampened with water) to prevent dust generation.[2][3]

    • Wipe up and dispose of as solid hazardous waste.[2][3]

    • Clean surface with a 1% Acetic Acid solution (neutralizes the basic piperidine residue), followed by water.[2][3]

  • Liquid Spill:

    • Absorb with vermiculite or sand.[2][3]

    • Do NOT use bleach immediately (potential formation of chloramines).[2][3] Use soap and water first.[2][3][4][5][6][7][8]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for selecting PPE and responding to spills.

SafetyWorkflow Start Start: Handling this compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Weighing/Transfer Liquid Solution / Reaction Mix StateCheck->Liquid Synthesis/Workup RiskDust Risk: Inhalation (H335) Solid->RiskDust RiskSplash Risk: Skin Absorption (H315) Liquid->RiskSplash ControlSolid Control: Fume Hood + Static Control RiskDust->ControlSolid ControlLiquid Control: Double Gloves + Splash Goggles RiskSplash->ControlLiquid SpillSolid Spill: Wet Wipe Method (No Dust Generation) ControlSolid->SpillSolid Emergency SpillLiquid Spill: Absorb + Acid Neutralize ControlLiquid->SpillLiquid Emergency

Figure 1: Decision logic for PPE selection and emergency response based on physical state.

Waste Management & Disposal

  • Classification: Non-halogenated organic waste (unless dissolved in DCM/Chloroform).[2][3]

  • Segregation: Keep separate from strong oxidizers (e.g., nitric acid) to prevent violent reactions with the amine/amide groups.[2][3]

  • Labeling: Clearly mark waste containers with "Toxic" and "Irritant" pictograms.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20569899, this compound.[1][2][3] Retrieved from [Link][1][2][3]

  • European Chemicals Agency (ECHA). Substance Information: this compound (CAS 70724-80-0).[1][2][3] Retrieved from [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[2][3] Retrieved from [Link]

Sources

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